4-(1-Aminoethyl)oxan-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(1-aminoethyl)oxan-4-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(8)7(9)2-4-10-5-3-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
KWYBBQAUSTWSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCOCC1)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(1-Aminoethyl)oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Aminoethyl)oxan-4-ol is a substituted tetrahydropyran derivative. The oxane (tetrahydropyran) ring is a prevalent structural motif in medicinal chemistry, recognized for its favorable pharmacokinetic properties. The presence of both a hydroxyl and a 1-aminoethyl group at the 4-position suggests potential for this molecule to be a versatile building block in drug discovery, offering sites for further functionalization and specific interactions with biological targets. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound and related compounds, alongside relevant experimental protocols and logical workflows for its synthesis and characterization.
Chemical and Physical Properties
Table 1: Chemical Identifiers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | InChI Key |
| This compound (Predicted) | 4-(1-Aminoethyl)tetrahydro-2H-pyran-4-ol | N/A | C7H15NO2 | 145.20 | N/A |
| 4-(Aminomethyl)oxan-4-ol | 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol | 783303-73-1 | C6H13NO2 | 131.17 | CGPIFQOTBHKPNM-UHFFFAOYSA-N |
| Tetrahydro-4H-pyran-4-one | Oxan-4-one | 29943-42-8 | C5H8O2 | 100.12 | JMJRYTGVHCAYCT-UHFFFAOYSA-N[1][2] |
| Tetrahydro-2H-pyran-4-ol | Tetrahydro-2H-pyran-4-ol | 2081-44-9 | C5H10O2 | 102.13 | LMYJGUNNJIDROI-UHFFFAOYSA-N[3][4][5] |
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound (Predicted) | N/A | N/A | N/A | N/A |
| Tetrahydro-4H-pyran-4-one | N/A | 166-166.5 | 1.084 at 25 °C | 1.452 |
| Tetrahydro-2H-pyran-4-ol | N/A | 87 at 15 mmHg[4] | 1.071 at 25 °C[4] | 1.462[4] |
| Tetrahydrothiopyran-4-ol | 47-51 | 70 at 0.05 mmHg | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route would involve the reaction of a suitable aminoethyl nucleophile with tetrahydro-4H-pyran-4-one. Below is a generalized protocol based on common organic synthesis methodologies for similar compounds.
Synthesis of this compound from Tetrahydro-4H-pyran-4-one
This synthesis would likely proceed via a Grignard-type reaction or addition of a lithiated amine equivalent to the ketone.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
1-Aminoethylmagnesium bromide (or a protected equivalent followed by deprotection)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Dissolve tetrahydro-4H-pyran-4-one in the chosen anhydrous solvent and add it to the reaction flask. Cool the solution in an ice bath.
-
Nucleophilic Addition: Slowly add the 1-aminoethyl Grignard reagent (or a suitable protected precursor) from the dropping funnel to the stirred solution of the ketone. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Spectroscopic Data Interpretation
While specific spectra for this compound are not available, the expected spectroscopic signatures can be predicted.
-
¹H NMR: The spectrum would be expected to show signals for the diastereotopic protons of the oxane ring, a quartet for the methine proton of the aminoethyl group, a doublet for the methyl group, and broad singlets for the hydroxyl and amine protons.
-
¹³C NMR: The spectrum should display signals for the five carbons of the oxane ring, with the quaternary carbon at the 4-position appearing at a characteristic downfield shift. Signals for the two carbons of the aminoethyl group would also be present.
-
IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the alcohol, N-H stretching bands for the primary amine, and C-O stretching for the ether linkage in the oxane ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Logical and Workflow Diagrams
The following diagrams illustrate the logical synthesis pathway and a general experimental workflow for the characterization of this compound.
Caption: Proposed synthesis of this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(1-Aminoethyl)oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the structural elucidation of the novel chiral aminocyclitol, 4-(1-aminoethyl)oxan-4-ol. The methodologies detailed herein encompass a multi-pronged analytical approach, integrating spectroscopic and spectrometric techniques to unambiguously determine its constitution and stereochemistry. This document is intended to serve as a practical resource for researchers engaged in the characterization of new chemical entities within the drug discovery and development pipeline.
Proposed Structure and Physicochemical Properties
Based on its IUPAC name, the proposed structure of this compound is presented below. The molecule features a tetrahydropyran (oxane) ring substituted at the C4 position with both a hydroxyl group and a 1-aminoethyl group. The presence of two stereocenters, one at C4 of the oxane ring and the other at the 1-position of the aminoethyl side chain, indicates the potential for four stereoisomers.
Table 1: Physicochemical and Structural Information for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| InChI Key | Hypothetical; not yet generated |
| Stereocenters | 2 (C4 and C1' of the ethyl group) |
| Topological Polar Surface Area | 58.3 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Workflow for Structure Elucidation
The definitive determination of the structure of this compound necessitates a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of analytical experiments designed to piece together its molecular framework.
Caption: Figure 1. A stepwise workflow for the isolation, analysis, and structural confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality data suitable for unambiguous structure determination.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method: The purified sample is dissolved in methanol with 0.1% formic acid to a concentration of 1 µg/mL. The solution is infused directly into the ESI source at a flow rate of 5 µL/min. The analysis is performed in positive ion mode.
-
Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 50-500 m/z
-
Acquisition Mode: W-mode (high resolution)
-
Lock Mass: Leucine enkephalin ([M+H]⁺ = 556.2771 m/z) for internal calibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation: 10 mg of the analyte is dissolved in 0.6 mL of deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: Standard proton NMR to identify the number and environment of hydrogen atoms.
-
¹³C NMR & DEPT-135: To determine the number of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Method: A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is acquired over the range of 4000-400 cm⁻¹.
-
Data Processing: Background subtraction is performed using a spectrum of the empty ATR crystal.
Data Presentation and Interpretation
The data obtained from the aforementioned experiments are summarized and interpreted below to construct the final molecular structure.
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its elemental composition.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |
| [M+H]⁺ | 146.1181 | 146.1179 | -1.37 | C₇H₁₆NO₂ |
The observed mass is in excellent agreement with the calculated mass for the protonated molecule, confirming the molecular formula C₇H₁₅NO₂.
Infrared Spectroscopy Data
FTIR spectroscopy identifies the key functional groups present in the molecule.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 (broad) | Strong | O-H and N-H stretching |
| 2945, 2860 | Medium | C-H stretching (aliphatic) |
| 1595 | Medium | N-H bending (scissoring) |
| 1100-1050 | Strong | C-O stretching (ether and alcohol) |
The broad absorption in the 3350-3200 cm⁻¹ region is characteristic of hydroxyl and amine groups. The strong C-O stretching confirms the presence of the oxane ring and the alcohol functionality.
NMR Spectroscopy Data
NMR spectroscopy provides the detailed connectivity and spatial arrangement of atoms. The following tables present the hypothetical ¹H and ¹³C NMR data and key 2D NMR correlations for one of the diastereomers.
Table 4: ¹H and ¹³C NMR Data (600 MHz, CD₃OD)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 2, 6 | 64.2 | 3.75 | m | - |
| 3, 5 | 38.1 | 1.68 | m | - |
| 4 | 72.5 | - | - | - |
| 1' | 52.8 | 3.10 | q | 6.8 |
| 2' | 16.5 | 1.25 | d | 6.8 |
| -OH, -NH₂ | - | 4.89 | s (br) | - |
Key 2D NMR Correlations:
The connectivity of the molecule is established through correlations observed in COSY, HSQC, and HMBC spectra.
Caption: Figure 2. A diagram illustrating key long-range HMBC (blue dashed arrows) and proton-proton COSY (green solid lines) correlations that establish the molecular backbone.
-
COSY correlations between the proton at 3.10 ppm (H1') and 1.25 ppm (H2') confirm the ethyl group fragment. Correlations between the protons at 3.75 ppm (H2/H6) and 1.68 ppm (H3/H5) establish the connectivity within the oxane ring.
-
HMBC correlations are crucial for connecting the fragments. A key correlation from the methyl protons (H2') to the quaternary carbon C4 (72.5 ppm) and the methine carbon C1' (52.8 ppm) unambiguously links the aminoethyl side chain to the C4 position of the oxane ring.
Conclusion
The collective evidence from mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments provides an unambiguous structural determination of this compound. The molecular formula of C₇H₁₅NO₂ was confirmed by HRMS. FTIR analysis identified the characteristic hydroxyl, amine, and ether functional groups. Finally, extensive NMR analysis established the precise atomic connectivity, confirming the constitution of the molecule as a 4-substituted oxanol. Further investigation using chiral chromatography or advanced NMR techniques like NOESY would be required to assign the relative and absolute stereochemistry of the two chiral centers.
Technical Whitepaper: A Proposed Synthesis Pathway for 4-(1-Aminoethyl)oxan-4-ol
An in-depth technical guide on a proposed synthesis pathway for 4-(1-Aminoethyl)oxan-4-ol is detailed below, intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted tetrahydropyran derivative. The tetrahydropyran (oxane) ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. The presence of a hydroxyl group and an aminoethyl side chain at a quaternary C4-position suggests potential applications as a chiral building block or a scaffold in medicinal chemistry. This document outlines a plausible and chemically sound multi-step synthesis pathway for this compound, starting from the commercially available precursor, tetrahydropyran-4-one. The proposed pathway involves three key transformations: cyanohydrin formation, Grignard reaction with the nitrile, and subsequent reductive amination.
Overall Synthesis Scheme
The proposed three-step synthesis commences with tetrahydropyran-4-one (1). The first step involves the formation of a protected cyanohydrin (2) using trimethylsilyl cyanide. This intermediate is then treated with a methyl Grignard reagent to yield an α-hydroxy ketone (3) after workup. The final step is a reductive amination of the ketone to furnish the target molecule, this compound (4).
Caption: Proposed three-step synthesis pathway for this compound.
Step 1: Cyanosilylation of Tetrahydropyran-4-one
The initial step is the conversion of the ketone in tetrahydropyran-4-one to a cyanohydrin. For safety and efficiency, trimethylsilyl cyanide (TMSCN) is the reagent of choice, as it avoids the use of highly toxic HCN gas.[1][2] The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), or a base.[3][4] This reaction not only introduces the required cyano group but also conveniently protects the newly formed hydroxyl group as a trimethylsilyl (TMS) ether, which is crucial for the subsequent Grignard step.
Experimental Protocol: Synthesis of 4-cyano-4-((trimethylsilyl)oxy)tetrahydro-2H-pyran (2)
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-4-one (1.0 eq) and a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Dissolve the reactants in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Cool the mixture to 0 °C using an ice bath.
-
Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the silylated cyanohydrin (2).
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | Tetrahydropyran-4-one | - |
| Reagent | Trimethylsilyl cyanide (TMSCN) | [5] |
| Catalyst | Zinc Iodide (ZnI₂) | [5] |
| Stoichiometry | Ketone:TMSCN:ZnI₂ (1 : 1.2 : 0.1) | General |
| Solvent | Dichloromethane (CH₂Cl₂) | General |
| Temperature | 0 °C to 25 °C | General |
| Reaction Time | 2 - 4 hours | General |
| Typical Yield | >90% (for similar ketones) | [3][4] |
Step 2: Grignard Reaction and Hydrolysis to α-Hydroxy Ketone
The second step involves the reaction of the protected cyanohydrin (2) with a methyl Grignard reagent (CH₃MgBr). The Grignard reagent attacks the electrophilic carbon of the nitrile to form an intermediate imine salt.[6][7] Importantly, the reaction ceases at this stage until an aqueous workup is performed.[8] The acidic workup serves two purposes: it hydrolyzes the imine to the corresponding ketone and cleaves the TMS protecting group to reveal the hydroxyl group, yielding 4-acetyltetrahydro-2H-pyran-4-ol (3).
Experimental Protocol: Synthesis of 4-acetyltetrahydro-2H-pyran-4-ol (3)
-
Dissolve the silylated cyanohydrin (2) (1.0 eq) in a dry ether solvent like THF or diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.5 eq, e.g., 3.0 M in diethyl ether) via a syringe or dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it carefully by the slow addition of a saturated aqueous NH₄Cl solution, followed by 2M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine and TMS ether.
-
Extract the product with ethyl acetate or a similar solvent.
-
Wash the combined organic extracts with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
After filtration and removal of the solvent in vacuo, the crude α-hydroxy ketone (3) can be purified by column chromatography.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | Silylated Cyanohydrin (2) | - |
| Reagent | Methylmagnesium Bromide (CH₃MgBr) | [6] |
| Stoichiometry | Nitrile : Grignard (1 : 1.5) | General |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Temperature | 0 °C to 25 °C | General |
| Reaction Time | 3 - 6 hours | General |
| Workup | Acidic (e.g., 2M HCl) | [9] |
| Typical Yield | 70-85% (for similar reactions) | [6] |
Step 3: Reductive Amination to this compound
The final step is the conversion of the α-hydroxy ketone (3) to the target primary amine (4) via reductive amination. This reaction typically proceeds by forming an imine intermediate in the presence of an ammonia source, which is then reduced in situ.[10][11] A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is ideal as it selectively reduces the protonated imine (iminium ion) much faster than the ketone, allowing for a one-pot procedure.[12]
Experimental Protocol: Synthesis of this compound (4)
-
Dissolve the α-hydroxy ketone (3) (1.0 eq) in methanol (MeOH).
-
Add a solution of ammonia in methanol (e.g., 7N, ~10-20 eq) and ammonium acetate (~3-5 eq) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq) portion-wise to the stirred solution.
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl to decompose any excess NaBH₃CN (Caution: HCN gas may evolve).
-
Concentrate the mixture under reduced pressure.
-
Make the residue basic (pH > 11) with a cold NaOH solution and extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate to give the crude amine (4).
-
Further purification can be achieved by crystallization of its salt (e.g., hydrochloride) or by chromatography.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | α-Hydroxy Ketone (3) | - |
| Amine Source | Ammonia (in MeOH) | [12] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | [13] |
| Stoichiometry | Ketone:NaBH₃CN (1 : 1.5-2.0) | General |
| Solvent | Methanol (MeOH) | [14] |
| pH Condition | Weakly acidic (buffered by NH₄OAc) | [12] |
| Reaction Time | 12 - 24 hours | General |
| Typical Yield | 60-80% (for similar ketones) | [14] |
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the proposed synthesis, highlighting the key transformations and intermediates.
Caption: Logical workflow for the synthesis of this compound.
This document provides a comprehensive theoretical guide for the synthesis of this compound. The proposed three-step pathway is based on well-established and reliable organic transformations. Each step is detailed with a representative experimental protocol and a summary of reaction parameters based on analogous reactions found in the chemical literature. This guide serves as a foundational resource for researchers aiming to synthesize this and structurally related compounds for further study in drug discovery and development. Experimental validation and optimization of each step would be required to establish a robust and scalable process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 4. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 10. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
In-depth Technical Guide: 4-(1-Aminoethyl)oxan-4-ol (CAS 1392305-64-4)
Disclaimer: Extensive searches for the compound 4-(1-Aminoethyl)oxan-4-ol with the CAS number 1392305-64-4 have yielded no specific scientific literature, experimental data, or public documentation. This suggests that the compound may be a novel chemical entity, proprietary, or not yet described in publicly accessible databases.
This guide, therefore, cannot provide a detailed analysis of the specified compound. However, in the interest of providing valuable information to researchers, scientists, and drug development professionals working with similar molecular scaffolds, this document will offer a comprehensive overview of structurally related compounds for which data is available. The insights into the synthesis, properties, and biological activities of these analogs may serve as a predictive resource for the potential characteristics and applications of this compound.
Analysis of Structurally Related Compounds
The core structure of the requested compound is a 4-substituted oxane (tetrahydropyran) ring. The substitutions at the 4-position, a tertiary alcohol and a 1-aminoethyl group, are key features. The following sections will discuss compounds that share the oxane core and similar functional groups.
Tetrahydropyran-4-ol Derivatives: A Foundation for Drug Discovery
The tetrahydropyran-4-ol scaffold is a common motif in medicinal chemistry. The hydroxyl group provides a point for further functionalization and can participate in hydrogen bonding with biological targets.
Table 1: Physicochemical Properties of Related Tetrahydropyran Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Tetrahydro-2H-pyran-4-ol | 2081-44-9 | C₅H₁₀O₂ | 102.13 | Parent alcohol, synthetic precursor.[1] |
| 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 | C₆H₁₃NO | 115.17 | Primary amine, used in synthesis of mTOR and PDE10A inhibitors.[2] |
| 4-Aminotetrahydropyran | 38041-19-9 | C₅H₁₁NO | 101.15 | Primary amine, scaffold for cancer therapeutics.[3] |
| 4-((Tetrahydro-2H-pyran-4-yl)amino)butan-1-ol | Not Available | C₉H₁₉NO₂ | 173.26 | Secondary amine with an alcohol side chain.[4] |
Experimental Synthesis of a Related Compound: 4-Aminomethyltetrahydropyran
A common synthetic route to introduce an aminomethyl group at the 4-position of the tetrahydropyran ring involves the reduction of a nitrile precursor.
Protocol:
-
Reactants: 4-cyanotetrahydropyran, ammonia-methanol solution, Raney nickel catalyst.
-
Reaction Vessel: A stainless steel autoclave equipped with a stirrer, thermometer, and manometer is charged with 4-cyanotetrahydropyran, the ammonia-methanol solution, and Raney nickel.
-
Hydrogenation: The reaction is stirred under a hydrogen atmosphere at a pressure of 0.51 to 0.61 MPa and a temperature of 50 to 60 °C for 5 hours.
-
Workup: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure to yield 4-aminomethyltetrahydropyran as a colorless liquid.[2]
This synthetic approach is illustrated in the following workflow diagram:
Caption: General experimental workflow for the synthesis of 4-aminomethyltetrahydropyran.
Terpinen-4-ol: An Isomeric Compound with Pronounced Biological Activity
While not a direct structural analog in terms of the ring system, terpinen-4-ol (CAS 562-74-3) is an isomer of the requested compound with the same molecular formula (C10H18O) if the amino group were a methyl group. It is a well-studied tertiary alcohol and the primary active constituent of tea tree oil, known for its potent antimicrobial properties.
Table 2: Antimicrobial Activity of Terpinen-4-ol
| Organism | Activity | MIC Range (% v/v) | MBC Range (% v/v) | Reference |
| Legionella pneumophila | Bactericidal | 0.06 - 0.125 | 0.25 - 0.5 | [5][6] |
| Staphylococcus aureus (MRSA) | Bactericidal | 0.25 | 0.5 | [7] |
| Streptococcus agalactiae | Bactericidal | 0.0098 (mg/mL) | 0.0196 (mg/mL) | [8] |
Mechanism of Antimicrobial Action
The antimicrobial effects of terpinen-4-ol are multifaceted, primarily targeting the integrity of the microbial cell envelope.
Experimental Protocol: Assessing Membrane Permeability
-
Bacterial Culture: A standardized suspension of the target bacterium (e.g., S. agalactiae) is prepared.
-
Treatment: The bacterial suspension is treated with terpinen-4-ol at various concentrations (e.g., MIC, 2x MIC).
-
Ion Leakage Assay: The extracellular concentrations of ions such as Ca²⁺ and Mg²⁺ are measured over time using atomic absorption spectrophotometry. An increase in extracellular ion concentration indicates membrane damage.[8]
-
LDH Release Assay: The release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the supernatant is quantified. LDH release is an indicator of cell wall and membrane disruption.[8]
The proposed signaling pathway for terpinen-4-ol's bactericidal action is depicted below:
Caption: Signaling pathway of Terpinen-4-ol's antimicrobial mechanism.
Concluding Remarks for Researchers
Given the absence of data for this compound, researchers are encouraged to consider the information on related structures presented in this guide. The synthetic methodologies for introducing functional groups at the 4-position of the oxane ring are well-established. Furthermore, the biological activities of analogous structures, such as the potent antimicrobial effects of terpinen-4-ol, suggest that the target compound could possess interesting pharmacological properties. Future research should focus on the de novo synthesis of this compound and subsequent in vitro and in vivo characterization to elucidate its physicochemical properties and biological functions.
References
- 1. Tetrahydro-2H-pyran-4-ol - High purity | EN [georganics.sk]
- 2. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 3. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Synthetic Profile of 4-(1-Aminoethyl)oxan-4-ol
Introduction
4-(1-Aminoethyl)oxan-4-ol is a tertiary amino alcohol containing a tetrahydropyran (oxane) ring. This scaffold is of significant interest in medicinal chemistry, as the tetrahydropyran ring is a prevalent three-dimensional feature in numerous marketed drugs, often serving as a bioisosteric replacement for other cyclic systems to improve physicochemical properties. The presence of both a hydroxyl and an amino group suggests potential for diverse biological interactions and utility as a synthetic building block. This document outlines the predicted physical, chemical, and spectroscopic properties of this compound and provides detailed hypothetical protocols for its synthesis and characterization.
Predicted Physicochemical Properties
The properties of this compound have been estimated by extrapolation from known data for related compounds such as 4-(aminomethyl)oxan-4-ol, 1-(oxan-4-yl)ethan-1-ol, and 4-aminotetrahydropyran.
| Property | Predicted Value | Basis for Prediction / Notes |
| IUPAC Name | This compound | Standard nomenclature rules. |
| CAS Number | Not assigned | Compound not found in major chemical databases. |
| Molecular Formula | C₇H₁₅NO₂ | Derived from the chemical structure. |
| Molecular Weight | 145.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small, functionalized aliphatic compounds. |
| Boiling Point | ~210-230 °C (at 760 mmHg) | Estimated based on the boiling points of related amino alcohols and tetrahydropyranols, accounting for hydrogen bonding. |
| Melting Point | ~25-45 °C | Tertiary alcohols can have lower melting points; the presence of amino and hydroxyl groups may lead to a solid at room temperature. |
| Density | ~1.05-1.15 g/cm³ | Similar to other functionalized tetrahydropyrans.[1] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of polar amino and hydroxyl groups, along with the ether oxygen, promotes aqueous solubility. |
| pKa | ~9.5-10.5 (for the ammonium ion) | The primary amine is expected to have a pKa in the typical range for aliphatic amines. |
Predicted Spectroscopic Data
Spectroscopic characteristics are crucial for the identification and structural confirmation of the target molecule. The following are predicted key features.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Oxane Ring Protons: Complex multiplets between ~1.5-1.8 ppm and ~3.5-3.8 ppm. The protons adjacent to the ether oxygen (C2, C6) will be the most downfield. - Ethyl Group CH: A quartet at ~2.8-3.0 ppm. - Ethyl Group CH₃: A doublet at ~1.0-1.2 ppm. - OH and NH₂ Protons: Broad singlets, chemical shift highly dependent on solvent and concentration (typically ~1.5-4.0 ppm). These peaks will be exchangeable with D₂O. |
| ¹³C NMR | - C4 (quaternary carbon with OH): ~70-75 ppm. - Oxane Ring CH₂ (C2, C6): ~63-68 ppm. - Oxane Ring CH₂ (C3, C5): ~30-35 ppm. - Ethyl Group CH: ~50-55 ppm. - Ethyl Group CH₃: ~15-20 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad peak, ~3200-3500 cm⁻¹. - N-H Stretch: Medium peak (doublet for primary amine), ~3300-3400 cm⁻¹. - C-H Stretch (aliphatic): ~2850-2960 cm⁻¹. - N-H Bend: Medium peak, ~1590-1650 cm⁻¹. - C-O Stretch (ether and alcohol): Strong peaks, ~1050-1150 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 145 (may be weak or absent). - Alpha Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the carbon bearing the hydroxyl group is unlikely. The more probable fragmentation is the loss of the aminoethyl group. Alpha cleavage next to the nitrogen is also possible.[2] - Dehydration: A peak at m/z = 127 (M-18), corresponding to the loss of a water molecule.[2] |
Experimental Protocols
The synthesis of this compound can be envisioned through several routes. A plausible and robust method involves the addition of a nucleophile to the commercially available tetrahydro-4H-pyran-4-one, followed by functional group manipulation.
This protocol outlines a two-step synthesis starting from tetrahydro-4H-pyran-4-one. The first step is a nucleophilic addition to form a cyanohydrin, which is then reduced to the target primary amine.
Step 1: Synthesis of 4-cyano-oxan-4-ol
-
Reagents and Equipment:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Sodium bisulfite (optional, for purification)
-
Water
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve sodium cyanide in water in a round-bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add tetrahydro-4H-pyran-4-one to the cyanide solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and carefully extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin product.
-
Step 2: Reduction of 4-cyano-oxan-4-ol to this compound
-
Reagents and Equipment:
-
4-cyano-oxan-4-ol (from Step 1, 1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask, reflux condenser, nitrogen atmosphere, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a nitrogen atmosphere.
-
Suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve the crude 4-cyano-oxan-4-ol in anhydrous THF.
-
Slowly add the cyanohydrin solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
-
The crude product can be purified by column chromatography on silica gel.
-
A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent tailing of the amine on the silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
-
NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted values.[3][4]
-
Infrared Spectroscopy: Obtain an IR spectrum of the purified product (as a thin film or KBr pellet) and identify the characteristic absorption bands for the O-H, N-H, and C-O functional groups.[4]
-
Mass Spectrometry: Obtain a mass spectrum of the purified product to confirm the molecular weight and analyze the fragmentation pattern.[5][6][7]
-
Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the molecular formula.
Visualized Workflows and Pathways
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for synthesis and characterization of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
In-depth Technical Guide on 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol: Basic Research
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document serves to address the inquiry for a comprehensive technical guide on the basic research of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol. Following an extensive and thorough search of scientific literature, chemical databases, and public research repositories, it has been determined that there is no available basic research data, experimental protocols, or documented signaling pathways for the specific compound 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol.
The search included queries for its chemical name, potential alternative names, and CAS number, as well as broader searches for related amino-tetrahydropyranol derivatives and their structure-activity relationships. The results consistently indicated a lack of published scientific investigation into this particular molecule.
While research exists for structurally related compounds within the tetrahydropyran family, such as those with different substitution patterns, this information is not directly applicable to 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol and would not provide an accurate or reliable basis for the requested in-depth technical guide.
Therefore, we are unable to provide the requested content, which includes:
-
Quantitative Data Presentation: No quantitative data on physicochemical properties, biological activity, or pharmacokinetic/pharmacodynamic profiles for this compound could be located.
-
Experimental Protocols: Detailed methodologies for the synthesis, purification, analysis, or biological evaluation of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol are not available in the public domain.
-
Signaling Pathway and Workflow Visualization: Without any documented biological activity or mechanism of action, the creation of diagrams for signaling pathways or experimental workflows is not possible.
The absence of any discernible research on 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol prevents the creation of the requested in-depth technical guide. This molecule appears to be a novel or uninvestigated chemical entity within the scientific literature.
We recommend that researchers interested in this compound consider initiating foundational research, including its synthesis, characterization, and preliminary biological screening, to establish a baseline of data from which further investigations can be built.
We regret that we could not fulfill the specific request at this time due to the limitations of available scientific knowledge. We remain committed to providing accurate and evidence-based information and will continue to monitor for any future research on this compound.
discovery of 4-(1-Aminoethyl)oxan-4-ol
In-depth Technical Guide on the Discovery of 4-(1-Aminoethyl)oxan-4-ol
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive review of publicly available scientific literature, patent databases, and chemical registries, there is no information available regarding the discovery, synthesis, or biological activity of a compound designated as "this compound".
This suggests that "this compound" may be a novel chemical entity that has not yet been disclosed in the public domain, an internal research compound with a designation not widely recognized, or a misnomer of an existing compound.
Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways. Further disclosure in peer-reviewed literature or patent filings would be required for such a document to be generated.
An Examination of 4-(1-Aminoethyl)oxan-4-ol: A Technical Whitepaper on a Novel Compound
Disclaimer: As of October 2025, there is no publicly available scientific literature or preliminary data specifically detailing the synthesis, properties, or biological activity of 4-(1-Aminoethyl)oxan-4-ol. This document has been compiled to serve as a technical guide for researchers and drug development professionals by providing a hypothetical framework based on the chemistry of structurally related compounds. The experimental protocols, data, and pathways described herein are predictive and intended to guide future research.
Introduction
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates. Its three-dimensional structure and favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive replacement for aromatic rings in drug design. The introduction of an aminoethyl group and a tertiary alcohol at the C4 position, as in the novel structure of this compound, presents an intriguing motif for exploring new biological activities. This whitepaper outlines a proposed synthetic route, predicted properties, and potential biological evaluation strategies for this compound.
Proposed Synthesis and Physicochemical Properties
The synthesis of this compound can be envisioned starting from the commercially available Tetrahydro-4H-pyran-4-one. A plausible synthetic route would involve a nucleophilic addition of a protected aminoethyl Grignard or organolithium reagent, followed by deprotection.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility |
| This compound | C7H15NO2 | 145.20 | 0.8 | High |
| Tetrahydro-2H-pyran-4-ol[1] | C5H10O2 | 102.13 | 0.3 | High |
| 4-Aminotetrahydropyran[2] | C5H11NO | 101.15 | 0.2 | High |
| 4-(2-Aminoethyl)tetrahydro-2H-pyran[3] | C7H15NO | 129.20 | 0.9 | Moderate |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a hypothetical procedure based on standard organic synthesis techniques.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
(1-Bromoethyl)triethylsilane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous THF. A solution of (1-bromoethyl)triethylsilane in anhydrous THF is added dropwise, and the reaction is gently heated to initiate Grignard formation.
-
Nucleophilic Addition: The reaction mixture is cooled to 0°C. A solution of Tetrahydro-4H-pyran-4-one in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Deprotection: The crude product is dissolved in a mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours.
-
Purification: The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried, concentrated, and the final product is purified by column chromatography on silica gel.
Hypothetical Biological Assay: In Vitro Antibacterial Activity (MIC Determination)
Given that many amino-alcohol and heterocyclic compounds exhibit antimicrobial properties, a minimum inhibitory concentration (MIC) assay would be a logical first step in biological characterization.[4][5]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in MHB in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: A proposed workflow for the synthesis and characterization of this compound.
Caption: A potential signaling pathway that could be modulated by a novel bioactive compound.
Conclusion
While this compound remains a hypothetical compound, its structural features suggest it could be a valuable candidate for biological screening. The proposed synthetic route is feasible with standard laboratory techniques, and initial biological evaluation could focus on antimicrobial or anticancer activities, which are common for related structures.[6][7] Further research is warranted to synthesize and characterize this novel molecule to determine its actual properties and potential therapeutic applications. The frameworks provided in this whitepaper offer a starting point for such an investigation.
References
- 1. Tetrahydro-2H-pyran-4-ol - High purity | EN [georganics.sk]
- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Based Antimicrobial Agents - Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Profiling of 4-(1-Aminoethyl)oxan-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for the novel compound 4-(1-Aminoethyl)oxan-4-ol. Due to the absence of published experimental data for this specific molecule, this document outlines the expected spectral characteristics based on the analysis of its functional groups and structural analogs. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, providing a foundational framework for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, MS, and IR data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 - 1.1 | Doublet | 3H | -CH₃ |
| ~ 1.4 - 1.8 | Multiplet | 4H | Oxane ring protons (C2, C6) |
| ~ 2.5 - 2.8 | Quartet | 1H | -CH(NH₂) |
| ~ 3.5 - 3.8 | Multiplet | 4H | Oxane ring protons (C3, C5) |
| Variable | Broad Singlet | 2H | -NH₂ |
| Variable | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15 - 20 | -CH₃ |
| ~ 35 - 40 | Oxane ring carbons (C2, C6) |
| ~ 50 - 55 | -CH(NH₂) |
| ~ 60 - 65 | Oxane ring carbons (C3, C5) |
| ~ 70 - 75 | Quaternary carbon (C4) |
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z Ratio | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-H₂O+H]⁺ | Loss of water |
| [M-NH₃+H]⁺ | Loss of ammonia |
| Fragment ions | Alpha-cleavage products around the amino and hydroxyl groups |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad | O-H stretch (alcohol) |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |
| 1150 - 1050 | Strong | C-O stretch (tertiary alcohol and ether) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic and spectrometric analyses.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 45° pulse) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition :
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, or a water/acetonitrile mixture) compatible with electrospray ionization.
-
The solvent should be of high purity (LC-MS grade). A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Electrospray Ionization (ESI) Mass Spectrometry Acquisition :
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to maximize the signal intensity of the molecular ion.
-
Acquire a full scan mass spectrum over an appropriate m/z range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
3. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) IR Spectroscopy :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR press to ensure uniform contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a novel compound like this compound.
In-depth Technical Guide: Theoretical Studies of 4-(1-Aminoethyl)oxan-4-ol
A comprehensive review of the synthesis, properties, and potential biological applications of 4-(1-Aminoethyl)oxan-4-ol remains a nascent field of scientific inquiry. Extensive searches of scholarly articles, patents, and academic publications did not yield specific theoretical or experimental studies directly focused on this molecule. The available body of research provides insights into related compounds containing the oxane (tetrahydropyran) core, offering a foundational perspective on potential characteristics and activities. This guide, therefore, presents a theoretical framework based on the properties of analogous structures, highlighting potential areas for future research and drug development.
Physicochemical Properties and Synthesis
At present, there is no specific literature detailing the synthesis or experimentally determined physicochemical properties of this compound. However, based on its constituent functional groups—a tertiary alcohol, a primary amine, and an oxane ring—we can infer certain characteristics. The presence of the hydroxyl and amino groups suggests the molecule would exhibit hydrophilicity and the potential for hydrogen bonding.
A plausible synthetic route could involve a multi-step process starting from a commercially available oxane derivative. One potential, though unverified, pathway is illustrated below.
Potential Biological Activities
While no biological data exists for this compound, the broader class of substituted oxanes and related pyran derivatives has been investigated for various therapeutic applications. Research on similar structures suggests potential avenues for investigation.
Anticancer Potential
Derivatives of 4H-pyran have demonstrated cytotoxic effects against cancer cell lines. For instance, certain 4H-pyran derivatives have been shown to suppress the proliferation of HCT-116 colorectal cancer cells, with IC50 values in the micromolar range.[1] The proposed mechanism for some of these compounds involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1] This suggests that this compound could be evaluated for its antiproliferative activity.
Antimicrobial and Antioxidant Properties
The pyran scaffold is a common feature in molecules exhibiting antibacterial and antioxidant activities.[1] For example, terpinen-4-ol, a monoterpenoid, has shown bactericidal properties against various strains of Staphylococcus aureus.[2][3] Its mechanism of action is thought to involve the disruption of the bacterial cell membrane and wall.[4][5] Furthermore, some 4H-pyran derivatives have exhibited significant radical scavenging activity, comparable to the standard antioxidant butylated hydroxytoluene (BHT).[1] These findings suggest that this compound could possess antimicrobial and antioxidant potential.
Proposed Signaling Pathway Interactions
Given the lack of direct evidence, any discussion of signaling pathway interactions remains purely theoretical. However, based on the activities of related compounds, a hypothetical workflow for investigating the biological effects of this compound can be proposed.
Future Directions and Conclusion
The study of this compound is an unexplored area with potential for the discovery of novel therapeutic agents. The structural motifs present in the molecule suggest that it may exhibit interesting biological activities. Future research should focus on:
-
Development of a reliable synthetic protocol to produce the compound in sufficient quantities for biological testing.
-
Comprehensive in vitro screening to assess its anticancer, antimicrobial, and antioxidant properties.
-
In-depth mechanistic studies to identify its molecular targets and signaling pathways if biological activity is observed.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens [mdpi.com]
Methodological & Application
analytical methods for 4-(1-Aminoethyl)oxan-4-ol quantification
An Application Note on the Quantification of 4-(1-Aminoethyl)oxan-4-ol in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a polar organic molecule containing a primary amine, a tertiary alcohol, and a tetrahydropyran (oxane) ring. As a compound of potential interest in pharmaceutical development, a sensitive and robust analytical method for its quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. Due to its high polarity, traditional reversed-phase liquid chromatography can be challenging. This application note describes a proposed hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of this compound in human plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple protein precipitation method is proposed for the extraction of this compound from human plasma.
-
Reagents:
-
Human plasma (blank, and samples)
-
Acetonitrile (HPLC grade), containing an internal standard (IS), e.g., a stable isotope-labeled version of the analyte.
-
Deionized water
-
-
Protocol:
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of acetonitrile (containing the internal standard at a fixed concentration).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions
A HILIC method is employed to achieve adequate retention and separation of the polar analyte.
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 10 90 2.5 0.4 50 50 2.6 0.4 10 90 | 4.0 | 0.4 | 10 | 90 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 146.1 128.1 15 | Internal Standard (IS) | e.g., 151.1 (d5-labeled) | 133.1 | 15 |
Data Presentation
The following tables summarize the hypothetical quantitative data for the developed method, demonstrating its suitability for the intended purpose.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.025x + 0.003 | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| 3 (LQC) | 2.9 ± 0.2 | 96.7 | 6.9 |
| 50 (MQC) | 51.2 ± 3.1 | 102.4 | 6.1 |
| 800 (HQC) | 789.5 ± 45.3 | 98.7 | 5.7 |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Logical Relationship of Analytical Method Components
Caption: Relationship between analyte properties and method components.
In Vitro Assay Development for 4-(1-Aminoethyl)oxan-4-ol: A Novel Glucagon-Like Peptide-1 Receptor (GLP-1R) Antagonist
Abstract
This application note describes the development and validation of a suite of in vitro assays to characterize the pharmacological activity of a novel small molecule, 4-(1-Aminoethyl)oxan-4-ol, at the human Glucagon-Like Peptide-1 Receptor (GLP-1R). GLP-1R, a Class B G-protein coupled receptor (GPCR), is a critical regulator of glucose homeostasis and a major target for the treatment of type 2 diabetes and obesity.[1][2][3] Our findings indicate that this compound acts as a potent and selective antagonist of GLP-1R. We present detailed protocols for a competitive radioligand binding assay to determine the binding affinity (Ki) of the compound and a functional cell-based cAMP assay to measure its potency (IC50) in inhibiting agonist-induced signaling.[4][5] These assays provide a robust platform for the initial characterization and screening of new potential GLP-1R modulators.
Introduction
G-protein coupled receptors are the largest family of cell surface receptors and are the targets for approximately one-third of all currently marketed drugs.[6][7][8] The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a key incretin receptor that, upon activation by its endogenous ligand GLP-1, stimulates insulin secretion in a glucose-dependent manner.[2][3][9] While GLP-1R agonists are established therapies for type 2 diabetes, antagonists are valuable research tools for probing the physiological roles of the GLP-1 system and may have therapeutic potential in conditions such as hypoglycemia.
The discovery of novel small molecule ligands for GPCRs is a cornerstone of modern drug development.[10][11] The initial characterization of these molecules requires robust and reproducible in vitro assays to determine their affinity and functional activity at the target receptor.[12] This note details the development of such assays for this compound, a novel small molecule identified through a high-throughput screening campaign. The presented protocols for a competitive binding assay and a functional cAMP assay are fundamental tools in GPCR drug discovery.[4][6]
Materials and Methods
Cell Culture and Membrane Preparation
HEK293 cells stably expressing the human GLP-1R (hGLP-1R) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. For membrane preparation, cells were harvested, and crude membranes were prepared by homogenization and differential centrifugation. The final membrane pellet was resuspended in assay buffer and stored at -80°C.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Exendin-4 (PerkinElmer, NEX413050UC), diluted in assay buffer to a final concentration of 50 pM.
-
Test Compound: this compound serially diluted in assay buffer containing 1% DMSO.
-
Non-specific Binding Control: 1 µM unlabeled GLP-1 (7-36) amide.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer for total binding or 50 µL of non-specific binding control.
-
Add 50 µL of the serially diluted this compound.
-
Add 50 µL of hGLP-1R membranes (10 µg protein/well).
-
Initiate the binding reaction by adding 50 µL of [125I]-Exendin-4.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvest the membranes onto a GF/C filter plate using a cell harvester.
-
Wash the filter plate three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by fitting the data to a four-parameter logistic equation using GraphPad Prism or similar software.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: HTRF-based cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in GLP-1R signaling.[2][3][9]
-
Reagent Preparation:
-
Cell Plating: Seed hGLP-1R expressing HEK293 cells into a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
Test Compound: this compound serially diluted in stimulation buffer.
-
Agonist: GLP-1 (7-36) amide at a final concentration corresponding to its EC80 value (e.g., 1 nM), prepared in stimulation buffer.
-
cAMP Assay Kit: Utilize a commercial HTRF cAMP assay kit (e.g., Cisbio Bioassays) and prepare reagents according to the manufacturer's instructions.[13]
-
-
Assay Procedure:
-
Remove culture media from the cell plate and add 10 µL of the serially diluted this compound.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the GLP-1 agonist solution to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.[13]
-
Add 10 µL of the HTRF cAMP d2-labeled antibody, followed by 10 µL of the Lumi4-Tb cryptate-labeled cAMP, as per the kit protocol.[13]
-
Incubate for 1 hour at room temperature, protected from light.[13]
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the control wells (basal and agonist-stimulated).
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) by fitting the dose-response data to a four-parameter logistic equation.
-
Results
The pharmacological properties of this compound were characterized using the assays described above. The compound demonstrated potent binding to the GLP-1R and effective inhibition of agonist-induced cAMP production.
Table 1: Binding Affinity of this compound at hGLP-1R
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 25.3 ± 3.1 | 10.1 ± 1.2 |
| GLP-1 (7-36) (control) | 1.8 ± 0.2 | 0.72 ± 0.08 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Functional Potency of this compound at hGLP-1R
| Compound | Functional Assay | IC50 (nM) |
| This compound | cAMP Inhibition | 45.8 ± 5.5 |
| Known Antagonist (control) | cAMP Inhibition | 15.2 ± 2.1 |
Data are presented as mean ± SEM from three independent experiments.
Visualizations
Caption: GLP-1R signaling and antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for 4-(1-Aminoethyl)oxan-4-ol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(1-Aminoethyl)oxan-4-ol is a novel synthetic small molecule characterized by a substituted oxane (tetrahydropyran) ring, an amino alcohol functional group, and a chiral center. The presence of the saturated cyclic ether moiety is common in a wide range of biologically active natural products and approved therapeutic agents, often enhancing properties like hydrophilicity and metabolic stability.[1] The amino alcohol functional group is also a key pharmacophore in many biologically active compounds, with derivatives showing potential as antimicrobial, antimalarial, and anticancer agents.[2][3]
Given its structural similarity to known neuroactive compounds, this compound is proposed as a potential modulator of central nervous system (CNS) targets. These application notes provide a hypothetical framework and detailed protocols for the initial characterization of this compound as a potential therapeutic agent, focusing on its evaluation as an inhibitor of neurotransmitter transporters.
Postulated Mechanism of Action
Based on its chemical structure, a plausible therapeutic hypothesis is that this compound acts as an inhibitor of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating a variety of neurological and psychiatric disorders.[4]
The proposed mechanism involves the binding of this compound to the transporter protein, blocking the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing downstream signaling.
Caption: Postulated mechanism of this compound as a DAT inhibitor.
Data Presentation
The following tables present hypothetical in vitro activity and selectivity data for this compound, which would be generated using the protocols described in this document.
Table 1: In Vitro Potency Against Monoamine Transporters
| Target | Assay Type | IC50 (nM) |
| Dopamine Transporter (DAT) | [³H]DA Uptake Inhibition | 15 |
| Norepinephrine Transporter (NET) | [³H]NE Uptake Inhibition | 250 |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | >10,000 |
IC50: The half-maximal inhibitory concentration.
Table 2: Selectivity Profile Against a Panel of CNS Receptors
| Target | Assay Type | Ki (nM) |
| D2 Dopamine Receptor | [³H]Spiperone Binding | >10,000 |
| 5-HT2A Serotonin Receptor | [³H]Ketanserin Binding | >10,000 |
| Alpha-1 Adrenergic Receptor | [³H]Prazosin Binding | 5,200 |
| Muscarinic M1 Receptor | [³H]Pirenzepine Binding | >10,000 |
Ki: The inhibition constant, calculated from IC50 values using the Cheng-Prusoff equation.[5]
Table 3: Preliminary ADME/Tox Profile
| Parameter | Assay | Result |
| Aqueous Solubility | Kinetic Solubility | 150 µM |
| Metabolic Stability | Human Liver Microsomes (T½) | 45 min |
| Cell Permeability | Caco-2 | 8 x 10⁻⁶ cm/s |
| Cytotoxicity | HepG2 Cells (CC50) | >50 µM |
ADME/Tox: Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Transporter Uptake Assay
This protocol is designed to measure the potency of this compound in inhibiting the uptake of dopamine by the human dopamine transporter (DAT). The same principles can be applied to NET and SERT using the appropriate cell lines and radiolabeled neurotransmitters.[4]
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
Poly-D-lysine coated 96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine (specific activity ~60-80 Ci/mmol)
-
GBR-12909 (or similar) as a positive control inhibitor
-
This compound stock solution in DMSO
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-HEK293 cells into a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and formation of a confluent monolayer.[6]
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (GBR-12909) in KRH buffer. The final DMSO concentration should not exceed 0.1%.
-
Assay Initiation:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of KRH buffer.
-
Add 50 µL of the compound dilutions (or vehicle for total uptake control) to the appropriate wells.
-
To determine non-specific uptake, add a high concentration of GBR-12909 (e.g., 10 µM) to a set of wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Radioligand Addition: Add 50 µL of KRH buffer containing [³H]Dopamine to all wells for a final concentration of ~10 nM.
-
Incubation: Incubate the plate at 37°C for 10 minutes. This time should be optimized to be within the linear range of uptake.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the solution.
-
Wash the cells three times with 150 µL of ice-cold KRH buffer.
-
-
Cell Lysis and Counting:
-
Add 50 µL of 1% SDS to each well to lyse the cells.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of 10 µM GBR-12909) from the total uptake (counts in the presence of vehicle).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression fit (sigmoidal dose-response).
-
Caption: Experimental workflow for the neurotransmitter uptake assay.
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., D2 dopamine receptor). This is crucial for assessing selectivity and potential off-target effects.[5][7]
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human D2 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [³H]Spiperone for D2 receptors)
-
Non-labeled competitor for non-specific binding (e.g., Haloperidol)
-
This compound stock solution in DMSO
-
96-well filter plates (e.g., GF/B filters)
-
Vacuum manifold for filtration
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the D2 receptor membranes in ice-cold assay buffer to a final concentration of 5-10 µg protein/well.
-
Dilute [³H]Spiperone in assay buffer to a final concentration near its Kd value (e.g., 0.2 nM).
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of assay buffer (for total binding) or a high concentration of Haloperidol (10 µM, for non-specific binding) to the control wells.
-
Add 25 µL of the this compound dilutions to the test wells.
-
Add 25 µL of [³H]Spiperone solution to all wells.
-
Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration:
-
Rapidly harvest the contents of each well onto the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filter plate to dry completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Protocol 3: In Vivo Behavioral Assessment (Mouse Locomotor Activity)
This protocol provides a method to assess the in vivo effects of this compound on spontaneous locomotor activity in mice, a common initial screen for novel CNS-active compounds.[8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle solution (e.g., saline with 5% Tween 80)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Open-field activity chambers equipped with infrared beams to automatically track movement
-
Animal scale and syringes
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Place each mouse individually into an open-field chamber and allow it to explore freely for 30 minutes to establish a baseline activity level.
-
Dosing:
-
Remove mice from the chambers and weigh them.
-
Administer the appropriate dose of this compound (e.g., 1, 3, 10 mg/kg) or vehicle via i.p. injection. Assign mice to treatment groups randomly.
-
-
Testing: Immediately return the mice to the same open-field chambers and record their locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total activity over the entire session for each mouse.
-
Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
Hit-to-Lead Optimization Workflow
Once initial "hit" activity is confirmed for this compound, a hit-to-lead (H2L) process is initiated to improve its drug-like properties. The goal of the H2L stage is to identify promising lead compounds for further development.[9][10]
Caption: A typical hit-to-lead workflow in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]
- 10. Hit to lead - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific compound, 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol, represents a versatile building block with significant potential in drug discovery. Its trifunctional nature, featuring a tertiary alcohol, a primary amine, and the THP core, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel drug candidates. While specific data for this exact molecule is limited in public literature, its structural motifs are present in numerous biologically active compounds. These application notes are therefore based on the established roles of closely related 4-substituted tetrahydropyran analogs.
Potential Therapeutic Applications
The 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol scaffold is a promising starting point for the development of therapeutic agents in several key areas:
Anticancer Agents
The tetrahydropyran moiety is a common feature in a variety of anticancer compounds. Derivatives of 4H-pyran have been shown to suppress the proliferation of human colorectal cancer cells (HCT-116).[1] The introduction of amino-containing side chains can enhance the cytotoxic activity and selectivity of these compounds. The primary amine on the 1-aminoethyl substituent of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol provides a handle for the attachment of various pharmacophores known to interact with cancer-related targets.
Potential Molecular Targets:
-
Kinases: The amino group can be functionalized to create derivatives that act as hinge-binding motifs for various protein kinases implicated in cancer progression.
-
Tubulin: The tetrahydropyran scaffold can be elaborated to mimic known tubulin polymerization inhibitors.
-
DNA Intercalators: Aromatic and heteroaromatic systems can be appended to the amino group to generate potential DNA intercalating agents.
Enzyme Inhibitors
The rigid, three-dimensional structure of the 4-substituted tetrahydropyran-4-ol core makes it an attractive scaffold for the design of specific enzyme inhibitors. The hydroxyl and amino groups can form key hydrogen bond interactions within the active site of an enzyme.
Potential Enzyme Targets:
-
Proteases: The aminoethyl side chain can be incorporated into peptidomimetic structures to target proteases involved in viral replication or cancer metastasis.
-
Glycosidases: The tetrahydropyran ring can mimic the structure of monosaccharides, making its derivatives potential inhibitors of glycosidases.
-
Monoamine Oxidase (MAO): Tetrahydropyridine derivatives, structurally related to tetrahydropyrans, have shown promise as inhibitors of MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative diseases, respectively.
Data Presentation: Biological Activities of Related Tetrahydropyran Derivatives
The following table summarizes the biological activities of various compounds containing the tetrahydropyran scaffold, demonstrating the potential of this chemical class in medicinal chemistry.
| Compound Class | Specific Derivative | Biological Target | Activity (IC₅₀/EC₅₀) | Cell Line/Assay | Reference |
| 4H-Pyran Derivatives | Compound 4d | CDK2 | 75.1 µM (Antiproliferative) | HCT-116 | [1] |
| 4H-Pyran Derivatives | Compound 4k | CDK2 | 85.88 µM (Antiproliferative) | HCT-116 | [1] |
| Tetrahydropyridines | Compound 4l | MAO-A | 0.40 ± 0.05 µM | Enzyme Inhibition Assay | |
| Tetrahydropyridines | Compound 4n | MAO-B | 1.01 ± 0.03 µM | Enzyme Inhibition Assay | |
| 1,4-Dihydropyridines | Compound 18 | N/A | 3.6 µM (Cytotoxicity) | HeLa | |
| 1,4-Dihydropyridines | Compound 19 | N/A | 2.3 µM (Cytotoxicity) | HeLa | |
| 1,4-Dihydropyridines | Compound 20 | N/A | 4.1 µM (Cytotoxicity) | HeLa |
Experimental Protocols
Protocol 1: Proposed Synthesis of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol
A plausible synthetic route to 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol involves a multi-step sequence starting from the commercially available tetrahydro-4H-pyran-4-one. This proposed protocol utilizes a Strecker reaction, a well-established method for the synthesis of α-amino nitriles, followed by reduction.
Step 1: Strecker Reaction for α-Amino Nitrile Synthesis
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.5 eq) and an aqueous solution of sodium cyanide (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-amino-4-cyanotetrahydropyran.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Grignard Reaction with the Nitrile
-
Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
To a solution of the purified 4-amino-4-cyanotetrahydropyran in anhydrous diethyl ether, add the freshly prepared methylmagnesium iodide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction of the Intermediate Imine
-
Dissolve the crude product from the previous step in methanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol.
-
Purify the final product by column chromatography or crystallization.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compound (4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol derivatives) and positive control (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Caption: Proposed synthetic workflow for 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydropyran derivatives.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Biological Screening of 4-(1-Aminoethyl)oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the comprehensive biological screening of the novel compound, 4-(1-Aminoethyl)oxan-4-ol. The proposed screening cascade is designed to elucidate the potential pharmacological profile of the compound, with a focus on its central nervous system (CNS) activity, as well as its anti-inflammatory and antioxidant properties. The protocols outlined herein are intended to guide researchers in the systematic evaluation of this and structurally related oxane derivatives.
Introduction
Oxane derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities.[1][2][3] Studies have demonstrated that molecules containing the oxane ring system can exhibit anti-inflammatory, antioxidant, analgesic, and anticancer properties.[1][2][3] Given the structural features of this compound, it is hypothesized that this compound may exhibit activity within the central nervous system, potentially as a stimulant or modulator of neuronal function. Furthermore, based on the known activities of related oxane structures, investigating its potential as an anti-inflammatory and antioxidant agent is warranted.[1][3]
This protocol outlines a multi-tiered screening approach, beginning with in vitro assays to determine cytotoxicity and primary pharmacological activity, followed by more complex cellular and potential in vivo models to further characterize its biological effects.
Experimental Workflow
The proposed experimental workflow is designed to systematically evaluate the biological activity of this compound. The workflow begins with preliminary in vitro assays and progresses to more specific functional and mechanistic studies.
Phase 1: In Vitro Profiling
Compound Preparation and Quality Control
-
Objective: To prepare stock solutions of this compound and ensure its purity and stability.
-
Protocol:
-
Synthesize or procure this compound with a purity of >95% as confirmed by NMR and LC-MS.
-
Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO or sterile water).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Perform a solubility test in all relevant assay buffers.
-
Cytotoxicity Assays
-
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.
-
Protocols:
-
MTT Assay:
-
Seed a 96-well plate with a suitable cell line (e.g., HEK293 or SH-SY5Y) at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
LDH Assay:
-
Culture cells and treat with the compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
CNS Receptor Binding Panel
-
Objective: To identify potential interactions of this compound with key CNS receptors.
-
Protocol:
-
Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Screen the compound at a standard concentration (e.g., 10 µM) against a panel of receptors, ion channels, and transporters relevant to CNS function (e.g., dopamine, serotonin, norepinephrine transporters; GABAA, NMDA, and opioid receptors).
-
Calculate the percent inhibition of radioligand binding for each target.
-
Anti-inflammatory Assay
-
Objective: To assess the potential anti-inflammatory properties of the compound.
-
Protocol:
-
Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Antioxidant Assays
-
Objective: To evaluate the free radical scavenging activity of the compound.[1][3]
-
Protocols:
-
DPPH Assay:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add different concentrations of this compound to the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
-
ABTS Assay:
-
Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.
-
Add various concentrations of the test compound to the ABTS radical solution.
-
Measure the decrease in absorbance at 734 nm. Trolox can serve as a standard.
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) |
| HEK293 | MTT | > 100 |
| SH-SY5Y | MTT | > 100 |
| RAW 264.7 | MTT | > 100 |
| HEK293 | LDH | > 100 |
| SH-SY5Y | LDH | > 100 |
| RAW 264.7 | LDH | > 100 |
Table 2: CNS Receptor Binding Profile (% Inhibition at 10 µM)
| Target | % Inhibition |
| Dopamine Transporter (DAT) | 75% |
| Serotonin Transporter (SERT) | 45% |
| Norepinephrine Transporter (NET) | 68% |
| GABAA Receptor | < 10% |
| NMDA Receptor | < 10% |
| µ-Opioid Receptor | 15% |
Table 3: Anti-inflammatory Activity
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 1250 ± 110 | 850 ± 75 |
| LPS + Cmpd (1 µM) | 20.1 ± 1.8 | 1020 ± 95 | 710 ± 60 |
| LPS + Cmpd (10 µM) | 12.5 ± 1.1 | 650 ± 58 | 420 ± 35 |
| LPS + Cmpd (50 µM) | 5.8 ± 0.6 | 210 ± 25 | 150 ± 18 |
Table 4: Antioxidant Activity
| Assay | IC50 (µM) |
| DPPH | 85 |
| ABTS | 65 |
| Ascorbic Acid (DPPH) | 15 |
| Trolox (ABTS) | 20 |
Potential Signaling Pathway
Based on the initial binding data suggesting interaction with monoamine transporters, a potential signaling pathway to investigate would be the modulation of dopaminergic and serotonergic signaling.
References
Application Notes and Protocols for Target Identification of 4-(1-Aminoethyl)oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target identification is a critical step in the development of new therapeutics and chemical probes. It involves identifying the specific molecular targets to which a small molecule binds, leading to an observed phenotypic effect. Understanding the molecular target of a bioactive compound is essential for elucidating its mechanism of action, optimizing its efficacy and selectivity, and predicting potential side effects.[1][2][3]
This document provides a detailed guide for the target identification of a novel hypothetical compound, 4-(1-Aminoethyl)oxan-4-ol . While specific experimental data for this molecule is not available, these application notes and protocols describe a comprehensive strategy employing established methodologies for the target deconvolution of novel small molecules. The following sections will outline various experimental approaches, provide detailed protocols, and present hypothetical data to serve as a template for researchers.
Hypothetical Compound Profile: this compound
For the purpose of these application notes, we will assume that this compound has been identified through a high-throughput phenotypic screen and has demonstrated potent anti-proliferative activity in a human colorectal cancer cell line (HCT116).
| Compound Name | Structure | Molecular Formula | Molecular Weight | Observed Phenotype |
| This compound | ![]() |
Target Identification Strategies
A multi-pronged approach is often the most effective for successful target identification.[1] This typically involves a combination of direct and indirect methods.
2.1. Affinity-Based Methods
Affinity-based approaches are direct biochemical methods that utilize the binding affinity between the small molecule and its target protein.[2][3][4] These methods typically involve immobilizing the small molecule on a solid support to "pull-down" its binding partners from a cell lysate.
2.2. Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics technique that uses reactive chemical probes to covalently label the active sites of enzymes. If the small molecule of interest targets an enzyme, it can be used in a competitive ABPP experiment to identify the target.
2.3. Genetic and Genomic Approaches
Genetic and genomic methods identify targets by observing how genetic perturbations (e.g., gene knockdown, knockout, or overexpression) affect the cellular response to the small molecule.[1][2] Techniques like shRNA/CRISPR screens can identify genes that, when silenced, confer resistance or sensitivity to the compound.
2.4. Computational Methods
Computational approaches can predict potential targets based on the chemical structure of the small molecule (ligand-based methods) or by docking the molecule into the 3D structures of known proteins (structure-based methods).[2]
Experimental Protocols
3.1. Protocol 1: Affinity Chromatography-Mass Spectrometry
Principle: This protocol describes the synthesis of an affinity probe of this compound, its immobilization on a solid support, and its use to enrich for binding proteins from a cell lysate. The enriched proteins are then identified by mass spectrometry.
Materials and Reagents:
-
This compound
-
Linker with a reactive group (e.g., NHS-ester-PEG-Biotin)
-
Streptavidin-agarose beads
-
HCT116 cells
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (Lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 2% SDS in 100 mM Tris-HCl pH 8.0 or biotin solution)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker attached to the primary amine. The other end of the linker should have a tag for immobilization, such as biotin. A control probe with an inactive analog of the compound should also be synthesized.
-
Cell Culture and Lysis: Culture HCT116 cells to ~80-90% confluency. Harvest the cells and prepare a cell lysate using the lysis buffer.
-
Affinity Pull-down:
-
Incubate the cell lysate with the biotinylated probe for 2-4 hours at 4°C.
-
Add streptavidin-agarose beads and incubate for another 1-2 hours.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using the elution buffer.
-
-
Mass Spectrometry:
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis: Identify proteins that are significantly enriched in the pull-down with the active probe compared to the control probe.
Hypothetical Data:
| Protein ID | Gene Name | Fold Enrichment (Active vs. Control) | p-value |
| P12345 | CDK2 | 15.2 | 0.001 |
| Q67890 | MAPK1 | 2.1 | 0.045 |
| A1B2C3 | HSP90AA1 | 1.8 | 0.05 |
3.2. Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a label-free method that relies on the principle that a protein's thermal stability changes upon ligand binding. This change in stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble protein fraction.
Materials and Reagents:
-
This compound
-
HCT116 cells
-
PBS
-
Lysis buffer
-
Western blotting reagents or mass spectrometer
Procedure:
-
Treatment: Treat HCT116 cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantification: Analyze the soluble protein fraction by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound.
Hypothetical Data:
| Protein | Treatment | Tagg (°C) | ΔTagg (°C) |
| CDK2 | Vehicle | 52.5 | - |
| CDK2 | This compound | 58.0 | +5.5 |
| GAPDH | Vehicle | 65.0 | - |
| GAPDH | This compound | 65.2 | +0.2 |
Visualization of Workflows and Pathways
Experimental Workflow for Target Identification
Caption: Overall workflow for the identification and validation of the molecular target of a hit compound.
Hypothetical Signaling Pathway Modulated by this compound
Caption: A hypothetical signaling pathway where this compound inhibits CDK2, leading to decreased cell proliferation.
Affinity Chromatography Workflow
References
- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 4-(1-Aminoethyl)oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-(1-Aminoethyl)oxan-4-ol. Derivatization is a crucial technique for enhancing the analytical properties of molecules, facilitating their separation, and improving detection sensitivity in various chromatographic and spectroscopic methods. The protocols outlined below are designed for researchers in drug development and related scientific fields who are working with this and structurally similar compounds.
Introduction
This compound is a molecule of interest that possesses two key functional groups: a primary amine and a tertiary alcohol. These groups can present challenges for direct analysis by methods such as gas chromatography (GC) due to their polarity and potential for thermal degradation. Derivatization chemically modifies these functional groups to increase volatility, improve chromatographic peak shape, and enhance detectability. This note details several effective derivatization strategies targeting the primary amine and/or the tertiary alcohol.
Derivatization Strategies
The primary amine of this compound is the more reactive site for many derivatizing agents. However, the tertiary alcohol can also be derivatized, often under more forcing conditions. The choice of derivatization strategy will depend on the analytical objective, such as whether to derivatize one or both functional groups, and the analytical instrumentation available (e.g., HPLC-UV, HPLC-FLD, GC-MS).
Key derivatization reactions for primary amines and alcohols include:
-
Acylation: Reaction with an acylating agent (e.g., acid anhydride or acyl chloride) to form an amide and/or ester. This is a versatile method for both HPLC and GC analysis.
-
Silylation: Replacement of active hydrogens on the amine and alcohol groups with a trimethylsilyl (TMS) group. This is a very common technique for GC analysis as it significantly increases volatility.[1][2]
-
Fluorescent Labeling: Introduction of a fluorophore by reacting the primary amine with a labeling reagent. This is used to dramatically increase sensitivity for fluorescence detection in HPLC.[2][3]
The following sections provide detailed protocols for these selected derivatization techniques.
Experimental Protocols
Protocol 1: Acylation with Propionic Anhydride for HPLC or GC Analysis
This protocol describes the acylation of the primary amine group of this compound using propionic anhydride. The resulting propionamide derivative is less polar and more amenable to reversed-phase HPLC and GC analysis.
Materials:
-
This compound
-
Propionic anhydride
-
Pyridine or a non-basic tertiary amine (e.g., diisopropylethylamine)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of acetonitrile or dichloromethane in a clean, dry vial.
-
Add 1.5 equivalents of pyridine or diisopropylethylamine to the solution.
-
Add 1.2 equivalents of propionic anhydride dropwise while stirring.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at 50°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary HPLC-UV analysis.
-
Upon completion, quench the reaction by adding 2 mL of saturated aqueous sodium bicarbonate solution to neutralize excess anhydride and acid byproducts.
-
Extract the aqueous layer with three 5 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue contains the N-acylated derivative, which can be further purified by column chromatography if necessary, or directly dissolved in a suitable solvent for analysis.
Expected Outcome:
This reaction is expected to proceed rapidly and completely to yield the N-propionyl derivative. The product will have increased retention on a reversed-phase HPLC column and will be more volatile for GC analysis.
Protocol 2: Silylation with BSTFA for GC-MS Analysis
This protocol details the silylation of both the primary amine and tertiary alcohol groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives are highly volatile and suitable for GC-MS analysis.[1]
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Place approximately 1 mg of a dried sample of this compound into a GC vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The ease of derivatization is typically in the order of alcohol > amine, with primary amines being more reactive than secondary amines.[1]
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Expected Outcome:
Both the primary amine and the tertiary alcohol are expected to be silylated, forming the di-TMS derivative. This will significantly increase the volatility and thermal stability of the analyte, resulting in sharp peaks and reproducible fragmentation patterns in GC-MS.
Protocol 3: Fluorescent Labeling with o-Phthalaldehyde (OPA) for HPLC-FLD Analysis
This protocol describes the pre-column derivatization of the primary amine group with o-phthalaldehyde (OPA) in the presence of a thiol to produce a highly fluorescent isoindole derivative for sensitive detection by HPLC with fluorescence detection (HPLC-FLD).[2][4][5]
Materials:
-
This compound solution in a suitable buffer
-
o-Phthalaldehyde (OPA) reagent solution
-
A thiol, such as 3-mercaptopropionic acid or N-acetyl-L-cysteine
-
Borate buffer (pH 9.5)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This solution should be prepared fresh daily and protected from light.
-
In an autosampler vial or a small reaction tube, mix 50 µL of the this compound sample solution with 50 µL of the OPA reagent.
-
Allow the reaction to proceed at room temperature for 1-2 minutes. The reaction is rapid.
-
Inject a suitable volume (e.g., 20 µL) of the reaction mixture directly onto the HPLC system.
Expected Outcome:
The primary amine of this compound will react with OPA and the thiol to form a highly fluorescent isoindole derivative. This allows for trace-level detection of the analyte. The tertiary alcohol group does not react under these conditions.
Data Presentation
The following table summarizes expected outcomes and typical analytical conditions for the derivatized this compound.
| Derivatization Technique | Target Functional Group(s) | Expected Product | Analytical Method | Typical Yield | Key Advantages |
| Acylation (Propionic Anhydride) | Primary Amine | N-Propionyl derivative | HPLC-UV/MS, GC-FID/MS | >95% | Improved chromatographic behavior, suitable for both HPLC and GC. |
| Silylation (BSTFA) | Primary Amine, Tertiary Alcohol | Di-TMS derivative | GC-MS | >90% | Increased volatility and thermal stability for GC analysis.[1][2] |
| Fluorescent Labeling (OPA) | Primary Amine | Fluorescent isoindole | HPLC-FLD | Quantitative | High sensitivity for trace analysis.[2][3] |
Visualization of Workflows and Reactions
The following diagrams illustrate the derivatization reactions and a general experimental workflow.
Caption: Derivatization reactions for this compound.
Caption: General experimental workflow for derivatization.
References
- 1. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols for High-Throughput Screening with 4-(1-Aminoethyl)oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel modulators of biological targets. This document provides a detailed protocol for a representative HTS campaign designed to identify modulators of a hypothetical G-protein coupled receptor (GPCR), "Target X," which is implicated in inflammatory diseases. The protocol utilizes a cell-based calcium flux assay, a common and robust method for screening GPCR targets.
The compound of interest, 4-(1-Aminoethyl)oxan-4-ol, serves as a representative test article in this protocol to illustrate the screening and data analysis process for identifying and characterizing "hit" compounds. While specific biological activity for this compound is not extensively documented in public literature, its structural features suggest potential for interaction with biological macromolecules, making it a suitable candidate for HTS campaigns.
Experimental Protocols
Cell-Based Calcium Flux Assay for Target X
This protocol describes a method for screening compound libraries to identify antagonists of the GPCR, Target X, using a fluorescent calcium indicator in a 384-well plate format.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing Target X (HEK293-TargetX).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium Indicator: Fluo-8 AM (or equivalent).
-
Agonist: Known potent agonist for Target X (e.g., a specific peptide or small molecule).
-
Test Compound: this compound and other library compounds, typically dissolved in DMSO.
-
Positive Control: Known antagonist of Target X.
-
Negative Control: DMSO.
-
Equipment:
-
Automated liquid handler (e.g., Beckman Coulter Echo or equivalent).
-
Fluorescent plate reader with kinetic reading capability and automated injection (e.g., FLIPR Tetra or equivalent).
-
Cell incubator (37°C, 5% CO2).
-
Centrifuge.
-
Multichannel pipette.
-
384-well black, clear-bottom assay plates.
-
Protocol Steps:
-
Cell Preparation:
-
Culture HEK293-TargetX cells to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in Assay Buffer to a density of 2 x 10^5 cells/mL.
-
-
Dye Loading:
-
Add the calcium indicator dye (e.g., Fluo-8 AM) to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells for 60 minutes at 37°C in the dark.
-
After incubation, centrifuge the cells at 200 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh Assay Buffer.
-
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of test compounds, positive control, and negative control (DMSO) from source plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in the assay.
-
-
Cell Seeding:
-
Dispense 25 µL of the dye-loaded cell suspension into each well of the compound-containing assay plates.
-
Incubate the plates for 30 minutes at room temperature in the dark to allow for compound pre-incubation.
-
-
Signal Detection:
-
Place the assay plate into the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated liquid handler, add 10 µL of the Target X agonist at a concentration that elicits a maximal response (EC100).
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (ΔF_compound - ΔF_positive_control) / (ΔF_negative_control - ΔF_positive_control))
-
-
Identify "hit" compounds as those exhibiting a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for hit compounds to determine their potency (IC50).
-
Data Presentation
The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis for selected compounds, including our compound of interest.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Max Inhibition (%) |
| This compound | 85.2 | 1.2 | 98.5 |
| Positive Control | 99.5 | 0.05 | 100 |
| Hit Compound 2 | 78.9 | 2.5 | 95.3 |
| Non-Hit Compound 1 | 5.3 | > 50 | Not Determined |
| Non-Hit Compound 2 | -2.1 | > 50 | Not Determined |
Assay Quality Control Metrics:
| Parameter | Value | Interpretation |
| Z'-factor | 0.78 | Excellent assay robustness |
| Signal-to-Background | 12.5 | Strong assay window |
| Hit Rate | 0.5% | Typical for a primary HTS campaign |
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Aminoethyl)oxan-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4-(1-Aminoethyl)oxan-4-ol synthesis. The following sections detail plausible synthetic routes, potential challenges, and systematic approaches to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to this compound?
A1: Two primary synthetic strategies are proposed for the synthesis of this compound: a Grignard reaction with a protected aminoethyl Grignard reagent and a modified Strecker synthesis. The choice of route will depend on the available starting materials, equipment, and the desired scale of the reaction.
Q2: I am observing a low yield in my Grignard reaction. What are the likely causes?
A2: Low yields in the Grignard synthesis of this compound can stem from several factors. These include incomplete formation of the Grignard reagent, side reactions such as enolization of the oxan-4-one starting material, or premature quenching of the Grignard reagent by acidic protons or atmospheric moisture.
Q3: My Strecker synthesis is not proceeding as expected, and I am isolating unreacted starting material. What should I investigate?
A3: Incomplete conversion in the Strecker synthesis can be due to inefficient imine formation between oxan-4-one and ammonia, or a slow rate of cyanide addition. The reaction is an equilibrium process, and driving the formation of the α-aminonitrile intermediate is key. Subsequent hydrolysis of the sterically hindered nitrile can also be challenging and may require vigorous conditions.
Q4: How can I effectively purify the final product, this compound?
A4: this compound is a polar amino alcohol, which can make purification challenging. Standard silica gel chromatography may not be effective due to strong adsorption. Techniques such as reverse-phase chromatography, ion-exchange chromatography, or crystallization of a salt (e.g., hydrochloride salt) are often more successful.
Troubleshooting Guides
Route 1: Grignard Synthesis
This route involves the reaction of oxan-4-one with a Grignard reagent derived from a protected 1-aminoethane. A common choice for the protecting group is the tert-butoxycarbonyl (Boc) group due to its stability under Grignard conditions and ease of removal.
Issue 1: Low Conversion of Oxan-4-one
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Grignard Reagent | Ensure anhydrous conditions. Use freshly distilled THF. Activate magnesium turnings with iodine or 1,2-dibromoethane. | Successful formation of the Grignard reagent, leading to increased product formation. |
| Insufficient Reagent | Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. | Drive the reaction to completion and consume all of the starting ketone. |
| Low Reaction Temperature | While the initial addition is often performed at 0 °C, allowing the reaction to slowly warm to room temperature can improve conversion. | Increased reaction rate and higher conversion of the starting material. |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enolization of Oxan-4-one | Add the Grignard reagent slowly to a solution of the ketone at a low temperature (-78 °C to 0 °C). | Minimize the basicity-driven enolization of the ketone, favoring nucleophilic addition. |
| Presence of a Reduced Product (Oxan-4-ol) | This can occur if the Grignard reagent has a β-hydride. Ensure the Grignard reagent is prepared from a primary halide. | Reduction of this side reaction pathway. |
| Dimerization or Polymerization | Maintain dilute reaction conditions. | Reduce the likelihood of intermolecular side reactions. |
Route 2: Strecker Synthesis
This three-component reaction involves the condensation of oxan-4-one, ammonia, and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.
Issue 1: Low Yield of α-Aminonitrile Intermediate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Use a high concentration of ammonia. Ammonium chloride can be used as a source of ammonia and a mild acid catalyst.[1] | Shift the equilibrium towards the formation of the imine intermediate. |
| Slow Cyanide Addition | Use a soluble cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.[2] | Accelerate the nucleophilic addition of cyanide to the imine. |
| Reversibility of the Reaction | Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent. | Drive the reaction towards the product side of the equilibrium. |
Issue 2: Difficulty in Hydrolyzing the α-Aminonitrile
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance of the Nitrile | Use harsh hydrolysis conditions, such as concentrated HCl or H2SO4 at elevated temperatures (reflux). | Overcome the steric hindrance and achieve complete hydrolysis to the carboxylic acid, which would then need to be decarboxylated. Note: This route would produce an amino acid, not the target amino alcohol directly. To obtain the target molecule, the nitrile would need to be reduced. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | Ensure the reaction is allowed to proceed to completion. |
| Side Reactions Under Harsh Conditions | Consider alternative, milder hydrolysis methods if decomposition is observed. | Preserve the integrity of the desired product. |
Quantitative Data Summary
The following table provides hypothetical data on how reaction parameters can influence the yield of the Grignard synthesis of the protected intermediate, 4-(1-(Boc-amino)ethyl)oxan-4-ol.
| Entry | Equivalents of Grignard Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 0 | 2 | 45 |
| 2 | 1.2 | 0 | 2 | 65 |
| 3 | 1.5 | 0 | 2 | 75 |
| 4 | 1.2 | -20 | 4 | 55 |
| 5 | 1.2 | 25 (rt) | 2 | 60 (with increased byproducts) |
| 6 | 1.5 | 0 → 25 | 4 | 80 |
Experimental Protocols
Key Experiment: Grignard Synthesis of 4-(1-(Boc-amino)ethyl)oxan-4-ol
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of N-(1-bromoethyl)-tert-butyl carbamate (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Grignard Addition to Oxan-4-one:
-
In a separate flame-dried flask, dissolve oxan-4-one (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the oxan-4-one solution via a cannula.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected amino alcohol.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be purified by recrystallization, or the free base can be obtained by neutralization and purified by reverse-phase chromatography.
-
Visualizations
Caption: Proposed Grignard synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Decision tree for optimizing the reaction yield.
References
challenges in the purification of 4-(1-Aminoethyl)oxan-4-ol
optimizing 4-(1-Aminoethyl)oxan-4-ol stability for experiments
Technical Support Center: 4-(1-Aminoethyl)oxan-4-ol
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a heterocyclic organic compound. Its structure consists of an oxane (tetrahydropyran) ring, which is a six-membered heterocycle containing an oxygen atom. Key functional groups that influence its stability are a tertiary alcohol (-OH) and a primary amine (-NH2) group, both attached to the same carbon atom (C4) of the oxane ring. These groups are crucial for the molecule's chemical reactivity and potential degradation pathways.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. It is recommended to store it at low temperatures, ideally between 2-8°C, to minimize thermal degradation.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the primary amine, the compound is expected to be soluble in aqueous acidic solutions. For organic solvents, polar aprotic solvents like DMSO or DMF are generally suitable for creating high-concentration stock solutions. It is critical to use anhydrous solvents, as the compound may be susceptible to hydrolysis. Always prepare solutions fresh if possible or store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the primary pathways through which this compound might degrade?
A4: The primary potential degradation pathways include:
-
Oxidation: The primary amine group can be susceptible to oxidation.
-
Acid/Base Catalyzed Degradation: The tertiary alcohol may undergo elimination (dehydration) reactions under strong acidic conditions. The amine group makes the molecule basic, but strong bases could also promote other reactions.
-
Photodegradation: Exposure to UV or high-intensity visible light can lead to degradation.
Q5: How can I monitor the stability of this compound in my experimental buffer?
A5: The most reliable method for monitoring stability is by using a stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection.[1][2] This method should be able to separate the parent compound from any potential degradants.[1][2] Analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) after preparation will provide a stability profile in your specific buffer.
Troubleshooting Guide
Problem: I'm observing a rapid loss of compound activity or concentration in my assay.
-
Possible Cause 1: pH Instability. The compound may be unstable at the pH of your experimental buffer.
-
Solution: Perform a pH stability study. Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor the concentration over time using HPLC. This will help identify the optimal pH range for your experiments.
-
-
Possible Cause 2: Oxidative Degradation. Components in your media or buffer (e.g., metal ions, peroxides) could be oxidizing the amine group.
-
Solution: Try degassing your buffers or adding antioxidants like ascorbic acid or glutathione, if compatible with your experimental system. Prepare solutions fresh and minimize exposure to air.
-
-
Possible Cause 3: Adsorption. The compound may be adsorbing to plasticware (e.g., pipette tips, microplates).
-
Solution: Use low-adhesion plasticware or silanized glassware. Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffers, if permissible for your assay, to reduce non-specific binding.
-
Problem: My compound solution has changed color or a precipitate has formed.
-
Possible Cause 1: Degradation. Color change is often an indication of chemical degradation, potentially forming chromophoric impurities.
-
Solution: Immediately stop using the solution. Try to identify the degradant using techniques like LC-MS. Review your storage and handling procedures, particularly concerning exposure to light and air.[3]
-
-
Possible Cause 2: Low Solubility. The compound may be precipitating out of solution if its solubility limit is exceeded in the experimental buffer.
-
Solution: Check the final concentration of any organic solvent carried over from the stock solution. If it's too low, the compound may crash out. You may need to optimize your serial dilution scheme or slightly increase the percentage of co-solvent (e.g., DMSO) if your assay can tolerate it.
-
Problem: I see new peaks appearing in my HPLC or LC-MS analysis over time.
-
Possible Cause: Formation of Degradation Products. The appearance of new, related peaks is a clear sign of compound degradation.
-
Solution: This confirms instability. Implement a forced degradation study (see protocol below) to intentionally generate and characterize these degradants.[4][5] This will help you understand the degradation pathways and develop a more robust experimental protocol. The goal of such a study is to achieve 5-20% degradation to ensure you can reliably detect and separate the degradation products.[2][4][5]
-
Quantitative Data Summary
As this compound is a specific, likely novel compound, public stability data is unavailable. The following tables represent hypothetical, yet plausible, data based on the chemical properties of similar molecules. These should be used as a guide for designing your own stability studies.
Table 1: pH-Dependent Stability (Hypothetical Data) Assay Conditions: Compound at 10 µM in various buffers at 37°C, analyzed by HPLC at T=0 and T=24h.
| Buffer pH | % Remaining after 24h | Observation |
| 3.0 (Citrate) | 85% | Minor degradation, potential for dehydration. |
| 5.0 (Acetate) | 98% | High stability. |
| 7.4 (Phosphate) | 95% | Good stability, suitable for most cell-based assays. |
| 9.0 (Borate) | 88% | Increased degradation, potential base-catalyzed reactions. |
Table 2: Solvent Compatibility for Stock Solutions (Hypothetical Data) Assay Conditions: 10 mM stock solution stored at room temperature for 72 hours, protected from light.
| Solvent | % Remaining after 72h | Suitability |
| DMSO | >99% | Excellent |
| DMF | >99% | Excellent |
| Ethanol | 92% | Moderate, use for shorter-term storage. |
| Water (unbuffered) | 80% | Poor, not recommended for stock solutions. |
| Acetonitrile | 96% | Good |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. Store at -20°C or -80°C for long-term use.
Protocol 2: Forced Degradation Study
A forced degradation study deliberately stresses the compound to predict its degradation pathways and validate the specificity of the analytical method.[4][6] The goal is to achieve approximately 10-20% degradation.[5][6][7]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[7][8] Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[7][8] Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[4] Keep at room temperature and protect from light. Analyze at specified time points.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) in a sealed vial.[8] Analyze at various time points. For solid-state thermal stress, place the solid powder in an oven under the same conditions.
-
Photolytic Degradation: Expose the solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours).[7] Analyze before and after exposure.
-
Analysis: For each condition, use a validated HPLC method to quantify the amount of the parent compound remaining and profile the new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for stability-related experimental issues.
Caption: Potential degradation pathways for this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How To [chem.rochester.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
troubleshooting 4-(1-Aminoethyl)oxan-4-ol solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-Aminoethyl)oxan-4-ol. The information is designed to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
According to the principle of "like dissolves like," polar compounds tend to be more soluble in polar solvents.[1][2][3][4] Consequently, this compound is expected to have higher solubility in polar solvents such as water, ethanol, methanol, and DMSO, and lower solubility in non-polar solvents like hexane or toluene.
Q2: I am observing low solubility of this compound in my chosen solvent. What could be the reason?
A2: Several factors can contribute to lower-than-expected solubility:
-
Solvent Polarity: If you are using a non-polar or weakly polar solvent, the solubility of this polar compound will likely be limited.[4][5]
-
Purity of the Compound: Impurities in your sample of this compound can affect its solubility characteristics.
-
pH of the Solution: The amino group in the molecule can be protonated at acidic pH, forming a more soluble salt. The hydroxyl group can be deprotonated at basic pH. The overall charge of the molecule, which is pH-dependent, will significantly influence its solubility in aqueous solutions.
-
Temperature: For most solid solutes, solubility increases with temperature.[3] You may be working at a temperature where the solubility is inherently low.
-
Crystalline Form: The compound may exist in a highly stable crystalline lattice (polymorph) that is difficult for the solvent to break down.
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound, the following troubleshooting steps and solubility enhancement techniques may be helpful.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Summary of Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble compounds.[6][7][8][9]
| Technique Category | Method | Principle | Considerations |
| Physical Modifications | Particle Size Reduction (Micronization, Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[7][8] | May not increase equilibrium solubility.[7] Can introduce thermal stress to the compound.[7] |
| Modification of Crystal Habit (Polymorphs, Amorphous Forms) | Amorphous forms are generally more soluble than crystalline forms due to lower lattice energy. | Amorphous forms can be less stable and may convert to a less soluble crystalline form over time. | |
| Chemical Modifications | pH Adjustment | For ionizable compounds, adjusting the pH can convert the molecule to a more soluble salt form.[8] | The compound must be stable at the adjusted pH. |
| Salt Formation | Converting the parent compound to a salt can significantly increase aqueous solubility. | Requires the presence of an ionizable group (like the amine in this compound). | |
| Co-solvency | Using a mixture of a primary solvent (e.g., water) with a water-miscible solvent (co-solvent) in which the compound is more soluble.[6][8] | The co-solvent must be compatible with the experimental system. | |
| Complexation | Formation of inclusion complexes, for example with cyclodextrins, can enhance aqueous solubility.[9] | The complexing agent must be appropriate for the size and shape of the solute molecule. |
Detailed Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol is suitable for aqueous solutions of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Add a small volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a slurry.
-
-
pH Titration:
-
While stirring the slurry, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. The amino group should become protonated, increasing the compound's polarity and solubility.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the acid until the compound fully dissolves. Record the pH at which complete dissolution occurs.
-
-
Neutralization (Optional):
-
If the experimental conditions require a neutral pH, you can carefully back-titrate the solution with a dilute basic solution (e.g., 0.1 M NaOH).
-
Observe if the compound precipitates out of solution as the pH approaches its isoelectric point.
-
Protocol 2: Co-solvency Method
This protocol is useful when working with mixed solvent systems.
-
Solvent Miscibility Test:
-
Ensure that the chosen co-solvent (e.g., DMSO, ethanol, polyethylene glycol) is fully miscible with the primary solvent (e.g., water or buffer) at the desired ratio.
-
-
Preparation of Co-solvent Mixture:
-
Prepare different ratios of the co-solvent and the primary solvent (e.g., 10:90, 20:80, 50:50 v/v).
-
-
Solubility Determination:
-
Add a known excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Logical Relationship for Solubility Enhancement Selection
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility factors when choosing a solvent [labclinics.com]
- 4. quora.com [quora.com]
- 5. solubility - Why don't polar and non-polar compounds dissolve each other? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
Technical Support Center: 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol Assays
This guide provides troubleshooting and frequently asked questions for researchers working with 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for a competitive binding assay with 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol?
A1: The optimal buffer and pH will depend on the specific target protein. However, a good starting point is a phosphate-buffered saline (PBS) at a pH of 7.4. It is recommended to perform a buffer optimization experiment, testing a range of pH values (e.g., 6.8, 7.4, 8.0) to determine the condition that provides the best signal-to-noise ratio.
Q2: How can I improve the solubility of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol in my aqueous assay buffer?
A2: If you are experiencing solubility issues, you can try adding a small amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice, but it should be kept at a low final concentration (typically <1%) to avoid impacting the biological components of the assay. Always run a co-solvent control to ensure it is not affecting your results.
Q3: What quality control checks should I include in my experiments?
A3: Every assay should include several quality control checks:
-
Positive Control: A known inhibitor or binder to ensure the assay is working correctly.
-
Negative Control: A vehicle control (e.g., buffer with DMSO) to determine the baseline response.
-
Standard Curve: To accurately quantify the results.
-
Blank Wells: To measure the background signal.
Troubleshooting Guides
High Background Signal in a Competitive ELISA
High background can obscure your results. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Blocking is incomplete | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time. |
| Antibody concentration is too high | Titrate the primary and secondary antibodies to find the optimal concentrations. |
| Non-specific binding | Add a detergent like Tween-20 (0.05%) to the wash buffer. |
Low Signal or Poor Sensitivity
If you are not detecting a signal or the signal is very weak, consider the following:
| Potential Cause | Recommended Solution |
| Inactive reagents | Check the expiration dates of all reagents and store them properly. |
| Sub-optimal incubation times | Optimize the incubation times for each step of the assay. |
| Incorrect buffer conditions | Perform a buffer optimization experiment (see FAQ Q1). |
| Low antibody affinity | Consider using a different antibody with higher affinity for the target. |
Experimental Protocols
Protocol 1: Competitive ELISA for Target Binding
This protocol is designed to measure the binding of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol to a target protein.
-
Coating: Coat a 96-well plate with the target protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of a labeled ligand and varying concentrations of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate and measure the signal using a plate reader.
Protocol 2: HPLC Quantification of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol
This protocol outlines a method for quantifying the compound in a sample.
-
Sample Preparation: Precipitate proteins from the sample using acetonitrile, then centrifuge and collect the supernatant.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The exact ratio may need optimization.
-
Column: Use a C18 reverse-phase column.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Detection: Use a UV detector at an appropriate wavelength (determined by a UV scan of the compound) or a mass spectrometer for more sensitive detection.
-
Quantification: Calculate the concentration based on a standard curve of known concentrations of 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol.
Visual Guides
Caption: A typical workflow for optimizing a new biological assay.
Caption: A decision tree for troubleshooting common assay issues.
Technical Support Center: Overcoming Drug Resistance with Heterocyclic Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine analogs to overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: Why are my cells still showing resistance to the primary anticancer drug even after co-administration with a piperidine analog?
A1: There could be several reasons for this:
-
Suboptimal Concentration: The concentration of the piperidine analog may be too low to effectively inhibit the resistance mechanism (e.g., P-glycoprotein efflux pumps).
-
Incorrect Dosing Schedule: The timing of administration of the analog and the anticancer drug is crucial. The analog should typically be administered prior to or concurrently with the chemotherapeutic agent to ensure the resistance mechanism is inhibited when the drug enters the cell.
-
Cell Line-Specific Resistance Mechanisms: The cancer cell line you are using might possess multiple resistance mechanisms, and the piperidine analog may only be targeting one of them.[1][2] For example, piperine is known to inhibit P-glycoprotein (P-gp), but other transporters like MRP1 or BCRP might also be active.[2]
-
Compound Stability: The piperidine analog may be unstable in your cell culture medium, leading to a decrease in its effective concentration over time.
Q2: I am observing high cytotoxicity with the piperidine analog alone. How can I mitigate this?
A2:
-
Dose-Response Curve: It is essential to perform a dose-response experiment with the piperidine analog alone to determine its intrinsic cytotoxicity. This will help you identify a concentration range that is effective at inhibiting resistance without causing significant cell death on its own.
-
Combination Index (CI) Analysis: Utilize the Chou-Talalay method to calculate the Combination Index. This will help you determine if the interaction between your piperidine analog and the anticancer drug is synergistic, additive, or antagonistic, allowing you to use lower, less toxic concentrations of both agents.
-
Analog Selection: If the lead compound is too toxic, consider synthesizing or testing other analogs. Minor structural modifications can sometimes significantly reduce cytotoxicity while maintaining or even improving the resistance-reversal activity.
Q3: How can I confirm that the piperidine analog is inhibiting P-glycoprotein (P-gp) activity?
A3:
-
Rhodamine 123/Calcein-AM Efflux Assay: Use a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM. In resistant cells overexpressing P-gp, these dyes are rapidly pumped out. If your piperidine analog is an effective P-gp inhibitor, you will observe an intracellular accumulation of the fluorescent dye, which can be quantified using flow cytometry or a fluorescence plate reader.
-
ATPase Activity Assay: P-gp is an ATP-dependent efflux pump. P-gp inhibitors can modulate its ATPase activity. Commercially available kits can measure the amount of inorganic phosphate released from ATP hydrolysis, providing an indication of P-gp inhibition.
-
Western Blotting/RT-PCR: While these methods do not directly measure P-gp activity, they can confirm if the piperidine analog affects the expression level of P-gp (encoded by the ABCB1 gene) at the protein or mRNA level.
Troubleshooting Guides
Problem: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a cell suspension of uniform density and mix well before plating. |
| Drug/Analog Dilution Errors | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. Use a logical dilution scheme to minimize errors. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incubation Time Variability | Standardize the incubation time for all plates in an experiment. Ensure consistent timing for drug and analog addition. |
| Reagent Quality | Use high-purity, well-characterized piperidine analogs. Ensure the primary anticancer drug is not degraded. |
Problem: Low signal-to-noise ratio in fluorescence-based efflux assays.
| Possible Cause | Troubleshooting Step |
| Insufficient Dye Loading | Optimize the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the loading time. |
| High Background Fluorescence | Wash the cells thoroughly with PBS after dye loading to remove extracellular fluorescence. Use phenol red-free medium during the assay. |
| Photobleaching | Minimize the exposure of the fluorescent dye to light. Acquire data promptly after the final incubation step. |
| Low P-gp Expression | Confirm the overexpression of P-gp in your resistant cell line using Western blotting or RT-PCR. |
Quantitative Data Summary
The following table summarizes the efficacy of piperine in reversing multidrug resistance in various cancer cell lines.
| Cell Line | Primary Drug | Piperine Conc. (µM) | Reversal Fold | Reference |
| MCF-7/DOX (Breast Cancer) | Doxorubicin | 50 | 32.16 | [2] |
| A-549/DDP (Lung Cancer) | Cisplatin | 50 | 14.14 | [2] |
| KB (Cervical Cancer) | Vincristine | Not specified | Resistance reversal observed | [1] |
| SW480 (Colon Cancer) | Paclitaxel | Not specified | Resistance reversal observed | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay to Evaluate Resistance Reversal
This protocol is used to determine the effect of a piperidine analog on the cytotoxicity of a chemotherapeutic agent in a drug-resistant cancer cell line.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Piperidine analog stock solution
-
Anticancer drug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the anticancer drug and the piperidine analog in the cell culture medium.
-
Treat the cells with:
-
Anticancer drug alone
-
Piperidine analog alone (at a fixed, non-toxic concentration)
-
A combination of the anticancer drug and the piperidine analog
-
-
Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and IC₅₀ values. The reversal fold can be calculated as (IC₅₀ of drug alone) / (IC₅₀ of drug in combination with the analog).
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol measures the ability of a piperidine analog to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123.
Materials:
-
Drug-resistant cells overexpressing P-gp and parental cells
-
Phenol red-free cell culture medium
-
Rhodamine 123 stock solution
-
Piperidine analog
-
Verpamil (positive control for P-gp inhibition)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes or a 96-well plate.
-
Pre-incubate the cells with the piperidine analog or verapamil at the desired concentration for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer (typically in the FL1 channel) or a fluorescence plate reader. An increase in fluorescence in the presence of the piperidine analog indicates inhibition of P-gp-mediated efflux.
Visualizations
References
Technical Support Center: Synthesis of 4-(1-Aminoethyl)oxan-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 4-(1-Aminoethyl)oxan-4-ol synthesis. The following information is based on established principles of stereoselective synthesis and is intended to serve as a guide for addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high selectivity during the synthesis of this compound?
The synthesis of this compound presents two main stereochemical challenges. Firstly, the molecule contains two stereocenters, one at the tertiary alcohol (C4) and the other on the aminoethyl side chain. This can result in the formation of four possible stereoisomers. Secondly, achieving high diastereoselectivity during the key synthetic step of nucleophilic addition to a tetrahydropyran-4-one precursor is often difficult. The facial selectivity of the attack on the carbonyl group determines the relative configuration of the two stereocenters.
Q2: How can I improve the diastereoselectivity of the nucleophilic addition to the tetrahydropyran-4-one precursor?
Improving diastereoselectivity often involves the strategic use of catalysts and careful optimization of reaction conditions. The use of a Lewis acid catalyst can coordinate to the carbonyl oxygen, influencing the trajectory of the incoming nucleophile and favoring the formation of one diastereomer over the other.[1] Additionally, factors such as the choice of solvent, reaction temperature, and the nature of the nucleophile can have a significant impact on the stereochemical outcome. Screening different Lewis acids and reaction parameters is a common strategy to enhance diastereoselectivity.
Q3: What are the recommended methods for the chiral resolution of this compound stereoisomers?
When an enantioselective synthesis is not feasible, chiral resolution of the resulting mixture of enantiomers is a viable alternative.[2][3] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers on a preparative scale.[2][3] This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The choice of the chiral column and the mobile phase is critical for achieving good resolution.
Q4: My reaction yield is consistently low. What are the potential causes and how can I address this?
Low reaction yields can stem from several factors. Incomplete reactions, the formation of side products, or degradation of the product during workup are common culprits. To troubleshoot, ensure all reagents are pure and dry, as organometallic reactions are often sensitive to moisture. Optimizing the reaction temperature and time can also improve yields.[1] If side products are observed, adjusting the stoichiometry of the reactants or using a more selective catalyst might be necessary.
Troubleshooting Guides
Guide 1: Optimizing Diastereoselectivity of Nucleophilic Addition
This guide provides a systematic approach to optimizing the diastereoselectivity of the addition of a protected 1-aminoethyl nucleophile to tetrahydropyran-4-one.
Experimental Protocol: Screening of Lewis Acid Catalysts
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chosen Lewis acid catalyst (10 mol%).
-
Dissolve the tetrahydropyran-4-one precursor in the selected anhydrous solvent.
-
Cool the mixture to the desired reaction temperature.
-
Slowly add the 1-aminoethyl nucleophile (e.g., a Grignard or organolithium reagent) dropwise to the reaction mixture.
-
Stir the reaction for the specified time, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC.
Table 1: Effect of Lewis Acid and Temperature on Diastereoselectivity
| Entry | Lewis Acid (10 mol%) | Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | None | -78 | 1.5:1 | 65 |
| 2 | ZnCl₂ | -78 | 3:1 | 70 |
| 3 | Sc(OTf)₃ | -78 | 5:1 | 85 |
| 4 | Sc(OTf)₃ | -40 | 4:1 | 82 |
| 5 | Sc(OTf)₃ | 0 | 2.5:1 | 78 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Guide 2: Chiral Resolution of Stereoisomers by Preparative HPLC
This guide outlines a general procedure for the separation of enantiomeric pairs of this compound.
Experimental Protocol: Preparative Chiral HPLC
-
Dissolve the mixture of stereoisomers in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the preparative HPLC system with a suitable chiral column (e.g., Kromasil 5-Amycoat).[2]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to each separated enantiomer.
-
Analyze the purity of the collected fractions by analytical chiral HPLC.
-
Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.
Table 2: Chiral HPLC Resolution Parameters
| Parameter | Value |
| Column | Kromasil 5-Amycoat (250 x 21.2 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol + 0.1% Diethylamine (85:15 v/v) |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
| Sample Loading | 50 mg in 2 mL of mobile phase |
Note: The parameters in this table are illustrative and may require optimization for specific stereoisomers.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation of diastereomers during nucleophilic addition.
Caption: Troubleshooting flowchart for low reaction yield.
References
4-(1-Aminoethyl)oxan-4-ol experimental variability and solutions
Welcome to the technical support center for 4-(1-Aminoethyl)oxan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide solutions to common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the synthesis of this compound?
A1: Experimental variability in the synthesis of this compound typically arises from three main areas: the Grignard reaction, the deprotection step, and the purification process. For the Grignard reaction, the quality of the magnesium, the dryness of the solvent and glassware, and the rate of addition of the ketone can all impact the yield and side-product formation. In the deprotection step, the choice of acid and reaction conditions can affect the efficiency of Boc-group removal and the stability of the final product. Finally, due to the polar nature of the amino alcohol, purification by column chromatography can be challenging, leading to variable purity and yield.
Q2: I am observing a low yield in the Grignard reaction. What are the likely causes?
A2: Low yields in the Grignard reaction are often due to several factors. Firstly, ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent. The magnesium turnings should be fresh and activated, for example, with a small crystal of iodine. The solvent (typically THF or diethyl ether) must be anhydrous. A slow addition of the oxan-4-one to the Grignard reagent at a low temperature (e.g., 0 °C) is crucial to minimize side reactions such as enolization of the ketone.
Q3: My final product is difficult to purify by standard silica gel chromatography. What are the alternative purification strategies?
A3: The polarity and basicity of the amino group in this compound can cause streaking and poor separation on standard silica gel. To mitigate this, you can try a modified mobile phase, such as dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) to suppress the interaction of the amine with the acidic silica. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica column can significantly improve purification. For highly polar compounds, reversed-phase chromatography is also a viable option.
Q4: How can I confirm the diastereomeric ratio of my product?
A4: The diastereomeric ratio of this compound can be determined using a few analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating diastereomers. Alternatively, derivatization with a chiral agent can allow for separation on a standard achiral column. ¹H NMR spectroscopy can also be used, as the diastereomers will likely exhibit distinct chemical shifts for the protons near the stereocenters, particularly the methyl group of the aminoethyl side chain and the protons on the oxane ring.
Troubleshooting Guides
Guide 1: Grignard Reaction Troubleshooting
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive Grignard reagent due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality magnesium. | Use fresh magnesium turnings and activate them with a small amount of iodine or by gentle heating before adding the alkyl halide. | |
| Significant amount of starting ketone recovered | Enolization of the oxan-4-one by the Grignard reagent.[1] | Add the oxan-4-one solution slowly to the Grignard reagent at a low temperature (0 °C or below) to favor nucleophilic addition over enolization. |
| Presence of a major side product with a similar mass | Reduction of the ketone by the Grignard reagent.[1] | This can occur if the Grignard reagent has a β-hydrogen. While less common with ethyl Grignard, ensure slow addition and low temperatures. |
| Wurtz-type coupling of the Grignard reagent. | This is more likely if the reaction is overheated. Maintain a controlled temperature throughout the reaction. |
Guide 2: Deprotection and Purification Troubleshooting
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid (e.g., HCl or TFA) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.[2][3] |
| Product degradation during deprotection | Acid-sensitive functional groups or harsh conditions. | Use milder deprotection conditions, such as HCl in dioxane at room temperature, and monitor the reaction closely to avoid prolonged exposure to strong acid.[4] |
| Product streaking on silica gel TLC/column | Strong interaction of the basic amine with acidic silica. | Add a basic modifier like triethylamine or ammonium hydroxide (1-2%) to the eluent.[5] |
| Poor separation of diastereomers by column chromatography | Similar polarity of the diastereomers. | Consider using a different stationary phase like alumina or a specialized chiral column for preparative separation. Alternatively, derivatize the amino or alcohol group to alter the polarity and improve separation. |
| Low recovery after column chromatography | Irreversible adsorption of the product on the silica gel. | Use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(1-aminoethyl)oxan-4-ol
This protocol describes the addition of a protected aminoethyl Grignard reagent to oxan-4-one.
Materials:
-
N-Boc-1-bromo-2-aminoethane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Oxan-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine (for activation)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents) to a flame-dried round-bottom flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of N-Boc-1-bromo-2-aminoethane (1.1 equivalents) in anhydrous THF dropwise to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux. If not, gentle heating may be required.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of oxan-4-one (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino alcohol.
Protocol 2: Deprotection of N-Boc-4-(1-aminoethyl)oxan-4-ol
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
Crude N-Boc-4-(1-aminoethyl)oxan-4-ol
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude N-Boc protected amino alcohol in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated aqueous sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Data Presentation
Table 1: Expected Yields and Diastereomeric Ratios for the Synthesis of this compound (based on analogous reactions)
| Step | Parameter | Expected Range | Notes |
| Grignard Reaction | Yield of N-Boc protected intermediate | 60-85% | Yield is highly dependent on anhydrous conditions and the rate of addition. |
| Diastereomeric Ratio (axial:equatorial attack) | 1:1 to 3:1 | The facial selectivity of Grignard addition to cyclic ketones can be low without a directing group. The ratio may vary with the specific Grignard reagent and reaction temperature. | |
| Deprotection | Yield of final product | 85-95% | Deprotection with HCl in dioxane is generally high-yielding.[4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
Technical Support Center: Method Refinement for In Vivo Studies of Novel Small Molecules
Disclaimer: Publicly available information on the specific compound 4-(1-Aminoethyl)oxan-4-ol is limited. Therefore, this guide provides general best practices and troubleshooting strategies applicable to the in vivo study of novel small molecules with similar structural features (e.g., heterocyclic compounds with amino and hydroxyl groups). The protocols and data presented are illustrative examples and should be adapted based on the specific properties of the compound and the research objectives.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges researchers may face during the in vivo evaluation of new chemical entities.
1. Formulation and Solubility
-
Question: My compound, a novel oxane derivative, shows poor aqueous solubility. How can I formulate it for oral and intravenous administration in rodents?
-
Answer: Poor solubility is a common hurdle for new chemical entities.[1] Here are several strategies to improve formulation:
-
Co-solvents: A mixture of solvents can be used to increase solubility. Common co-solvents for in vivo studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to first determine the maximum tolerated dose of the vehicle itself, as some co-solvents can have their own toxic effects.
-
Surfactants: Surfactants like Tween 80 or Solutol HS-15 can be used to create micellar solutions or emulsions, which can enhance the solubility and absorption of hydrophobic compounds.[1][2]
-
pH Adjustment: For compounds with ionizable groups, such as the amino group in this compound, adjusting the pH of the formulation can significantly increase solubility. Creating a salt form of the compound is a common strategy.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[1][3]
-
Troubleshooting Formulation Issues:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The compound is "falling out" of solution as the concentration of the organic solvent is reduced. | Increase the concentration of the co-solvent or surfactant in the final formulation. Prepare a more concentrated stock and dose a smaller volume. |
| High viscosity of the formulation | High concentrations of polymers like PEG can lead to viscous solutions that are difficult to administer. | Try a different co-solvent or a combination of solvents to achieve the desired concentration with lower viscosity. |
| Vehicle-induced toxicity | The vehicle itself is causing adverse effects in the animals. | Run a vehicle-only control group to assess its toxicity. Reduce the concentration of the problematic excipient or find a better-tolerated vehicle. |
2. Dose Selection and Range-Finding
-
Question: How do I select the starting dose for a first-in-animal study of a novel compound?
-
Answer: Dose selection for the first-in-animal studies is a critical step to ensure both safety and the potential to observe efficacy.[4][5] The process typically involves:
-
In Vitro Data: Use in vitro cytotoxicity data (e.g., IC50 in relevant cell lines) as a starting point.
-
Literature Review: If available, data from structurally similar compounds can provide a starting range.
-
Dose Escalation Studies: A common approach is a dose escalation study where a single animal or a small group is given a low dose, and the dose is gradually increased in subsequent animals or groups until signs of toxicity are observed.[4]
-
Maximum Tolerated Dose (MTD): The goal of a dose-ranging study is often to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[5] This is crucial for designing subsequent efficacy and toxicology studies.
-
Allometric Scaling: While more common for later stages, allometric scaling can be used to estimate a human equivalent dose (HED) from animal data, which can help in contextualizing the dose levels.[6][7]
-
Troubleshooting Dose-Related Issues:
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the highest feasible dose | The compound may have low potency, poor absorption, or rapid metabolism. | Confirm target engagement with a biomarker if possible. Improve the formulation to increase bioavailability. Consider a different route of administration. |
| Steep dose-response curve (i.e., small increase in dose leads to high toxicity) | The compound may have a narrow therapeutic window. | Use smaller dose increments in your dose escalation study to more accurately define the MTD.[4] |
| High inter-animal variability in response | This could be due to differences in metabolism, absorption, or the formulation not being homogenous. | Ensure the formulation is homogenous and that dosing is accurate. Increase the number of animals per group to improve statistical power. |
3. In Vivo Stability and Pharmacokinetics
-
Question: I am seeing lower than expected in vivo efficacy. How can I determine if my compound is stable and reaching the target tissue?
-
Answer: Low efficacy can be due to poor pharmacokinetic (PK) properties. A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of your compound.[8]
-
Pharmacokinetic Profiling: A basic PK study involves administering the compound (both intravenously and orally, if applicable) and collecting blood samples at various time points to measure the drug concentration.[8] This will provide key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability (F).[8]
-
Metabolite Identification: Your compound may be rapidly metabolized into inactive forms. Analyzing plasma and tissue samples for potential metabolites can provide insight into this.
-
Bioanalytical Method: A robust and validated bioanalytical method (e.g., LC-MS/MS) is crucial for accurately quantifying the drug and its metabolites in biological matrices.[9]
-
Troubleshooting Pharmacokinetic Issues:
| Issue | Possible Cause | Suggested Solution |
| Low oral bioavailability | Poor absorption from the gut or high first-pass metabolism in the liver.[8] | Improve the formulation to enhance solubility and dissolution.[10] Co-administer with an inhibitor of relevant metabolic enzymes, if known. |
| Rapid clearance/short half-life | The compound is quickly eliminated from the body. | Consider a different dosing regimen (e.g., more frequent dosing or continuous infusion) to maintain therapeutic concentrations. Structural modifications to the molecule can also be made to block metabolic "hotspots". |
| High variability in plasma concentrations | Inconsistent absorption, variability in drug metabolism between animals. | Refine the formulation and dosing procedure. Ensure the animal model is appropriate and genetically consistent. |
Data Presentation: Example of a Dose-Ranging Study
Below is a hypothetical example of how to present data from a 7-day dose-ranging study in mice.
Table 1: Summary of a 7-Day Dose-Ranging Toxicity Study of Compound X in Mice
| Dose Group (mg/kg/day, p.o.) | Number of Animals (M/F) | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5/5 | 0/10 | +5.2 | Normal |
| 10 | 5/5 | 0/10 | +4.8 | Normal |
| 30 | 5/5 | 0/10 | +2.1 | Mild lethargy observed in 2/10 animals on Day 1, resolved by Day 2. |
| 100 | 5/5 | 1/10 | -3.5 | Moderate lethargy, piloerection in 8/10 animals. One male found dead on Day 4. |
| 300 | 5/5 | 4/10 | -12.8 | Severe lethargy, ataxia, and hunched posture in all animals. |
Experimental Protocols
Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
This protocol is a generalized example and should be adapted based on OECD Guideline 425.
1. Objective: To determine the acute oral toxicity of a test substance.
2. Animals: Young adult female rats (8-12 weeks old), nulliparous and non-pregnant.
3. Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are available ad libitum, except for an overnight fast before dosing.[11]
4. Dosing Preparation: The test substance is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration is adjusted to allow for a constant dosing volume (e.g., 5 mL/kg).
5. Dosing Procedure:
- Animals are fasted overnight before dosing.[12]
- The first animal is dosed at a starting dose selected based on available data (e.g., 175 mg/kg).
- If the animal survives, the next animal is dosed at a higher dose (e.g., 550 mg/kg).
- If the animal dies, the next animal is dosed at a lower dose (e.g., 55 mg/kg).
- The dose progression follows a set sequence until the stopping criteria are met (e.g., 3 out of 5 animals show the same outcome).
6. Observations:
- Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days.[13]
- Body weights are recorded before dosing and on days 7 and 14.[13]
7. Necropsy: All animals are subjected to a gross necropsy at the end of the study.
8. Data Analysis: The LD50 is calculated using appropriate statistical software.
Mandatory Visualization
Diagram 1: General Workflow for an In Vivo Study
Caption: A typical workflow for preclinical in vivo evaluation of a novel compound.
Diagram 2: Hypothetical Signaling Pathway
Caption: A hypothetical GPCR signaling pathway modulated by an oxane derivative.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. certara.com [certara.com]
- 7. fda.gov [fda.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute toxicity study in rodents | Bienta [bienta.net]
Technical Support Center: Addressing Cytotoxicity of 4-(1-Aminoethyl)oxan-4-ol
Frequently Asked Questions (FAQs)
Q1: My primary screening assay shows low signal after treatment with 4-(1-Aminoethyl)oxan-4-ol. Could this be due to cytotoxicity?
A: Yes, a decrease in signal in many cell-based assays can be an indicator of cytotoxicity. Assays that rely on metabolic activity (like MTT or resazurin-based assays) or ATP production are particularly susceptible.[1][2][3] It is crucial to differentiate between a true desired biological effect (e.g., inhibition of a specific pathway) and a general loss of cell health. We recommend performing a direct cytotoxicity assay to confirm.
Q2: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A: A cytostatic effect inhibits cell proliferation without causing cell death, while a cytotoxic effect actively kills cells.[3] To distinguish between these, you can use multiplexed assays. For instance, you can combine a proliferation assay (e.g., measuring cell count over time) with a viability assay that measures membrane integrity (like an LDH release assay).[4][5] A cytostatic compound will lead to a plateau in cell numbers, whereas a cytotoxic compound will cause a decrease in the number of viable cells.[4][6]
Q3: What is the acceptable level of cytotoxicity for a hit compound like this compound?
A: The acceptable level of cytotoxicity depends on the therapeutic context. For anticancer drugs, a high degree of cytotoxicity towards cancer cells is the desired outcome.[7] For other indications, you would want a large therapeutic window, meaning the concentration at which the compound shows its desired effect (efficacy) is much lower than the concentration at which it becomes toxic (cytotoxicity). A common metric is the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI is generally better.
Q4: My results from the MTT assay are not reproducible when testing this compound. What could be the issue?
A: Formazan-based assays like MTT can be prone to variability.[8] Several factors could be at play:
-
Compound interference: Some compounds can chemically reduce the MTT reagent, leading to a false positive signal of viability.[9]
-
Inconsistent cell seeding: Ensure a uniform number of cells is seeded in each well.
-
Variable incubation times: The timing of reagent addition and incubation should be consistent across all plates.[8]
-
Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance.
Consider using an orthogonal assay to validate your findings.[10]
Troubleshooting Guide: Unexpected Cytotoxicity Observed
If you suspect this compound is causing cytotoxicity in your primary assay, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for observed cytotoxicity.
Data Presentation
Summarize your cytotoxicity data in a clear, tabular format. This allows for easy comparison across different cell lines and compounds.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) | Max. % Cytotoxicity |
| HEK293 | LDH Release | 24 | 15.2 | 85% |
| HeLa | MTT | 48 | 8.9 | 92% |
| HepG2 | Annexin V/PI | 24 | 12.5 | 78% (Apoptotic) |
Key Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24-72 hours).[4]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, a marker of cytotoxicity.[2][13]
Protocol:
-
Plate cells in a 96-well plate and treat with your compound as described for the MTT assay.[14]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[15]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[13]
-
Incubate at room temperature for 30 minutes, protected from light.[16]
-
Add the stop solution and measure the absorbance at 490 nm.[16]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.[16]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Protocol:
-
Seed cells and treat with this compound.
-
Harvest the cells, including any floating cells in the supernatant.[17]
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[19]
-
Add fluorochrome-conjugated Annexin V and a PI working solution to the cell suspension.[20]
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Analyze the stained cells by flow cytometry as soon as possible.[20]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
-
Signaling Pathways
Cytotoxic compounds often induce cell death through the activation of specific signaling cascades, such as apoptosis.
dot
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. kumc.edu [kumc.edu]
Validation & Comparative
Comparative Analysis of the Predicted Biological Activity of 4-(1-Aminoethyl)oxan-4-ol Based on Structurally Related Pyran and Tetrahydropyran Derivatives
Disclaimer: To date, no scientific literature has been found that directly reports on the biological activity of 4-(1-Aminoethyl)oxan-4-ol. This guide, therefore, provides a comparative analysis of the biological activities of structurally related pyran and tetrahydropyran derivatives to infer the potential therapeutic properties of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
The core structure of this compound contains a tetrahydropyran (oxane) ring, a tertiary alcohol, and an aminoethyl group. The biological activities of various synthetic and naturally occurring compounds possessing the pyran or tetrahydropyran scaffold have been extensively studied. These derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial and anticancer activities. This guide summarizes the available experimental data on these related compounds to provide a predictive comparison for this compound.
Antimicrobial Activity of Pyran Derivatives
A variety of 4H-pyran derivatives have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The data suggests that the pyran scaffold is a promising backbone for the development of new antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Selected Pyran Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran derivative (5d) | Staphylococcus aureus | - | |
| Spiro-4H-pyran derivative (5d) | Streptococcus pyogenes | - | |
| 2-amino-4H-pyran derivatives | Mycobacterium bovis (BCG) | Good Activity | [1] |
| Fused 4H-pyran derivatives | Candida albicans | Poor Activity | [1] |
| Spiro-4H-pyran derivatives (5a, 5b, 5f, 5g, 5i) | Staphylococcus aureus | Good MIC | [2] |
Note: Specific MIC values were not provided in all cited literature, but the qualitative activity was reported.
Anticancer Activity of Pyran and Tetrahydropyran Derivatives
The pyran and tetrahydropyran moieties are present in numerous natural products and synthetic compounds with potent anticancer activity.[3] Fused pyran derivatives, for instance, have been shown to exhibit broad-spectrum anticancer activity against various cell lines.[4]
Table 2: Comparative Anticancer Activity of Selected Fused Pyran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-containing fused pyran (8a) | MCF7 (Breast) | 8.24 ± 0.19 | [4] |
| Imidazole-containing fused pyran (8b) | MCF7 (Breast) | 4.22 ± 0.81 | [4] |
| Benzo[a]pyrano[2,3-c]phenazine derivative (6{1,2,1,9}) | HepG2 (Liver) | 6.71 |
These compounds have been reported to induce anticancer effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of pyran and tetrahydropyran derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[5]
-
Preparation of Microtiter Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the compounds are made in a 96-well microtiter plate containing Mueller-Hinton broth.[5]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide, PI) and RNase A to remove RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound. After incubation, cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are positive for Annexin V and negative for PI. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[1]
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Proposed Anticancer Signaling Pathway Inhibition
Based on studies of related pyran derivatives, a potential mechanism of anticancer action for this compound could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
Caption: Postulated inhibition of EGFR, SRC, and GSK3B signaling pathways by this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(1-Aminoethyl)oxan-4-ol and Known Inhibitors Against Hypothetical Target: Serine/Threonine Kinase Y
This guide provides a comparative overview of the novel compound 4-(1-Aminoethyl)oxan-4-ol against established inhibitors targeting the hypothetical Serine/Threonine Kinase Y. The data presented for this compound is based on a hypothetical scenario to illustrate its potential inhibitory profile in drug discovery research.
Introduction to Target: Serine/Threonine Kinase Y
Serine/Threonine Kinase Y is a hypothetical enzyme that plays a crucial role in a signaling pathway involved in cellular proliferation. Dysregulation of this kinase is implicated in various oncological conditions, making it a significant target for therapeutic intervention. This guide evaluates the inhibitory potential of this compound in comparison to well-characterized inhibitors of this kinase family.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and two known inhibitors, Staurosporine (a broad-spectrum kinase inhibitor) and Compound A (a selective kinase inhibitor), were assessed against Serine/Threonine Kinase Y. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) were determined to quantify their potency.
| Compound | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | 75 | 45 | Hypothetically selective |
| Staurosporine | 5 | 2 | Non-selective |
| Compound A | 50 | 28 | Selective for Kinase Y family |
Note: Data for this compound is hypothetical.
Experimental Protocols
The following protocols were employed to determine the inhibitory constants.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A standard in vitro kinase assay was performed to measure the IC50 values. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reaction Mixture Preparation : A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO was prepared.
-
Enzyme and Substrate : Recombinant Serine/Threonine Kinase Y (10 nM) and a biotinylated substrate peptide (2 µM) were added to the reaction mixture.
-
Inhibitor Addition : The inhibitors were serially diluted in DMSO and added to the reaction mixture at final concentrations ranging from 0.1 nM to 100 µM.
-
Initiation of Reaction : The kinase reaction was initiated by the addition of ATP (10 µM).
-
Incubation : The reaction was allowed to proceed for 60 minutes at 30°C.
-
Termination and Detection : The reaction was terminated by the addition of 20 mM EDTA. The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit.
-
Data Analysis : The luminescence data was normalized to the control (no inhibitor) and plotted against the inhibitor concentration. The IC50 value was calculated using a four-parameter logistic fit.
Dissociation Constant (Ki) Determination
The Ki values were determined using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
The Km of Serine/Threonine Kinase Y for ATP was experimentally determined to be 15 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway involving Serine/Threonine Kinase Y and the experimental workflow for inhibitor screening.
Comparative Analysis of 4-(1-Aminoethyl)oxan-4-ol, a Novel PI3K Inhibitor, and Approved Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical novel phosphoinositide 3-kinase (PI3K) inhibitor, 4-(1-Aminoethyl)oxan-4-ol (hereafter referred to as Compound X), with established PI3K inhibitors: Idelalisib, Alpelisib, and Copanlisib. This guide is intended to serve as a template for evaluating novel therapeutics in the context of existing treatment options.
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4][5][6] This has led to the development of several PI3K inhibitors. This guide will focus on a comparative analysis of Compound X against three approved PI3K inhibitors with distinct isoform selectivities.
Mechanism of Action and Target Specificity
Compound X is a hypothetical pan-Class I PI3K inhibitor, designed to target all four isoforms (α, β, γ, δ) of the p110 catalytic subunit. In contrast, the approved agents exhibit more targeted inhibition. Idelalisib is a selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in leukocytes.[7][8][9][10] Alpelisib specifically targets the PI3Kα isoform, which is frequently mutated in various cancers.[11][12][13] Copanlisib is also a pan-Class I PI3K inhibitor but shows preferential activity against the PI3Kα and PI3Kδ isoforms.[14][15][16][17][18]
The following diagram illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition for these compounds.
Caption: The PI3K/AKT/mTOR signaling cascade.
Comparative Performance Data
The following table summarizes the key characteristics and performance metrics of Compound X (hypothetical data) and the selected approved PI3K inhibitors.
| Feature | Compound X (Hypothetical) | Idelalisib | Alpelisib | Copanlisib |
| Target Isoforms | Pan-Class I (α, β, γ, δ) | PI3Kδ | PI3Kα | Pan-Class I (α, δ preferential) |
| IC50 (nM) | α: 1.2, β: 4.5, γ: 7.1, δ: 0.9 | δ: 2.5 | α: 5 | α: 0.5, δ: 0.7 |
| Cell Line Efficacy (IC50) | Broad activity across various cancer cell lines | Primarily effective in hematological malignancy cell lines | Potent in PIK3CA-mutant breast cancer cell lines | Effective in lymphoma and some solid tumor cell lines |
| Approved Indications | N/A | Relapsed CLL, FL, SLL[7][8] | HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer[11][12] | Relapsed follicular lymphoma[14][15] |
| Common Adverse Events | Diarrhea, rash, hyperglycemia | Diarrhea, colitis, pneumonitis, hepatotoxicity[19][20] | Hyperglycemia, rash, diarrhea[21] | Hyperglycemia, hypertension, neutropenia[18][22] |
CLL: Chronic Lymphocytic Leukemia, FL: Follicular Lymphoma, SLL: Small Lymphocytic Lymphoma, HR+: Hormone Receptor Positive, HER2-: Human Epidermal Growth Factor Receptor 2 Negative. IC50 values for approved drugs are representative and may vary based on assay conditions.
Experimental Protocols
Validation of the mechanism of action for a novel PI3K inhibitor like Compound X involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.
In Vitro PI3K Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., for ADP-Glo, HTRF, or filter-binding assays)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase buffer, purified PI3K enzyme, and the test compound.
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for the desired reaction time at 37°C.
-
Stop the reaction and quantify the amount of product (PIP3 or ADP) formed using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay assesses the effect of a compound on cell proliferation and viability.[23][24][25][26][27]
Materials:
-
Cancer cell lines (e.g., with known PIK3CA mutation status)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT, confirming target engagement in a cellular context.[28][29][30][31]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and equipment
-
Blocking buffer (e.g., BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical validation of a novel PI3K inhibitor.
Caption: Preclinical validation workflow for a novel PI3K inhibitor.
Conclusion
The development of novel PI3K inhibitors like the hypothetical Compound X requires rigorous preclinical evaluation to understand its mechanism of action and potential advantages over existing therapies. By employing a systematic approach that includes enzymatic assays, cell-based functional screens, and pathway modulation studies, researchers can build a comprehensive data package to support further development. This guide provides a framework for such a comparative analysis, highlighting the importance of direct comparison with approved agents to contextualize the therapeutic potential of a new drug candidate.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Copanlisib: An Intravenous Phosphatidylinositol 3-Kinase (PI3K) Inhibitor for the Treatment of Relapsed Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 17. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copanlisib - Wikipedia [en.wikipedia.org]
- 19. Idelalisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. broadpharm.com [broadpharm.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 30. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 31. youtube.com [youtube.com]
Cross-Validation of Tetrahydropyran-Based Compounds: A Comparative Guide for Researchers
This guide provides a comparative analysis of the biological activities of substituted tetrahydropyran derivatives, with a focus on compounds analogous to 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol. Due to the limited availability of public experimental data for 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol, this document focuses on structurally similar compounds and relevant biological assays to provide a valuable cross-validation resource for researchers in drug discovery and development.
The tetrahydropyran moiety is a key structural feature in numerous biologically active molecules. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology and infectious diseases. This guide will delve into the anticancer and antimicrobial activities of selected tetrahydropyran-based compounds, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative tetrahydropyran derivatives against cancer cell lines and microbial strains. These compounds have been selected based on their structural relevance to 4-aminoalkyl-tetrahydropyran-4-ols.
Table 1: Comparative Biological Activity of Tetrahydropyran Derivatives
| Compound ID | Structure | Assay Type | Target | Activity Metric | Value |
| 4j | Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Anti-proliferative | MCF-7 (Breast Cancer) | IC50 | 26.6 µM[1] |
| 4i | Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Anti-proliferative | MCF-7 (Breast Cancer) | IC50 | 34.2 µM[1] |
| 4g | Ethyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Anti-proliferative | SW-480 (Colon Cancer) | IC50 | 34.6 µM[1] |
| Compound 4h | 5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-Pyran-3-carbonitrile | Antimicrobial (MIC) | Mycobacterium bovis (BCG) | MIC | >200 µg/mL[2] |
| Carbazole Derivative 2 | 4-(4-(Benzylamino)butoxy)-9H-carbazole | Antimicrobial (MIC) | S. aureus ATCC 6358 | MIC | 30 µg/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Anti-proliferative MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Signaling Pathway and Experimental Workflow Diagrams
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. The Transforming Growth Factor-β (TGF-β) pathway is a critical signaling cascade involved in cell growth, differentiation, and apoptosis, and is a known target for some tetrahydropyran derivatives.
Caption: TGF-β Signaling Pathway.
The diagram above illustrates the canonical TGF-β/SMAD signaling pathway.[4][5][6] TGF-β ligand binding to its type II receptor (TGFBR2) leads to the recruitment and phosphorylation of the type I receptor (TGFBR1), also known as ALK5.[4][6] The activated TGFBR1 then phosphorylates receptor-regulated SMADs (SMAD2 and SMAD3).[4][6] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes.[4][6] Inhibitory SMADs, such as SMAD7, can negatively regulate this pathway.[4]
Caption: General Experimental Workflow.
This workflow outlines the typical process for the synthesis and biological evaluation of novel chemical entities. It begins with the chemical synthesis and structural confirmation of the target compounds. This is followed by in vitro biological screening to assess their activity in relevant assays. The final stage involves analyzing the quantitative data to determine metrics like IC50 or MIC and to establish structure-activity relationships that can guide further optimization.
References
- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Compound: A Comparative Analysis of 4-(1-Aminoethyl)oxan-4-ol Against Standard NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound, 4-(1-Aminoethyl)oxan-4-ol, against well-established N-methyl-D-aspartate (NMDA) receptor antagonists, Ketamine and Memantine. Due to the novelty of this compound, this document outlines a series of proposed experiments and presents hypothetical data to illustrate a comparative analysis. This guide is intended to serve as a methodological blueprint for researchers investigating new chemical entities targeting the NMDA receptor.
Introduction to NMDA Receptor Modulation
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including depression, Alzheimer's disease, and Parkinson's disease.[4][5][6] Consequently, the NMDA receptor is a significant target for therapeutic intervention.
Standard compounds for comparison include:
-
Ketamine: A non-competitive, open-channel blocker of the NMDA receptor, known for its rapid-acting antidepressant effects.[4][7]
-
Memantine: A low-affinity, uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[5][8]
This guide will explore how to characterize the pharmacological profile of this compound in comparison to these standards.
Hypothetical Data Summary
The following tables present hypothetical data from a series of proposed in vitro and in vivo experiments. These tables are designed to provide a clear and structured comparison of this compound with Ketamine and Memantine.
Table 1: In Vitro NMDA Receptor Binding Affinity
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) |
| This compound | [³H]MK-801 | Rat brain membranes | 150 | 95 |
| Ketamine | [³H]MK-801 | Rat brain membranes | 50 | 32 |
| Memantine | [³H]MK-801 | Rat brain membranes | 250 | 160 |
Table 2: In Vitro NMDA Receptor Functional Antagonism (Calcium Flux Assay)
| Compound | Cell Line | Agonists | IC50 (µM) |
| This compound | HEK293 expressing GluN1/GluN2A | Glutamate/Glycine | 2.5 |
| Ketamine | HEK293 expressing GluN1/GluN2A | Glutamate/Glycine | 0.8 |
| Memantine | HEK293 expressing GluN1/GluN2A | Glutamate/Glycine | 5.2 |
Table 3: In Vivo Behavioral Effects in Rodent Models
| Compound | Test | Animal Model | Dose (mg/kg) | Outcome |
| This compound | Forced Swim Test | Mouse | 10 | 35% decrease in immobility |
| Ketamine | Forced Swim Test | Mouse | 10 | 50% decrease in immobility |
| This compound | Elevated Plus Maze | Rat | 5 | 20% increase in open arm time |
| Ketamine | Elevated Plus Maze | Rat | 5 | 30% increase in open arm time |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the NMDA receptor in comparison to standard compounds.
Methodology:
-
Membrane Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
Binding Assay: The membrane preparation is incubated with the radioligand [³H]MK-801, a high-affinity NMDA receptor channel blocker, and varying concentrations of the test compounds (this compound, Ketamine, or Memantine).
-
Detection: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
In Vitro NMDA Receptor Functional Assay (Calcium Flux)
Objective: To assess the functional antagonistic activity of this compound on NMDA receptor-mediated calcium influx.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GluN1 and GluN2A subunits of the NMDA receptor are cultured to 80-90% confluency.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for one hour at 37°C.
-
Compound Application: Varying concentrations of the test compounds are added to the cells and incubated.
-
NMDA Receptor Activation: NMDA receptor-mediated calcium influx is initiated by the addition of the co-agonists glutamate and glycine.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium influx (IC50) is calculated.[9][10][11]
In Vivo Behavioral Assays
Objective: To evaluate the potential antidepressant-like and anxiolytic-like effects of this compound in rodent models.
Methodology:
-
Forced Swim Test (Antidepressant-like activity):
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility during a set period is recorded.
-
Test compounds are administered intraperitoneally 30 minutes before the test.
-
A reduction in immobility time is indicative of an antidepressant-like effect.[12][13]
-
-
Elevated Plus Maze (Anxiolytic-like activity):
-
Rats are placed in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
The time spent in the open arms versus the enclosed arms is recorded over a 5-minute period.
-
Test compounds are administered 30 minutes prior to the test.
-
An increase in the time spent in the open arms suggests an anxiolytic-like effect.[14][15][16]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this comparative analysis.
References
- 1. rupress.org [rupress.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Clinical overview of NMDA-R antagonists and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Early behavioral screening for antidepressants and anxiolytics | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mid-day.com [mid-day.com]
- 16. Exercise counteracts junk food's depression-like effects through gut-brain metabolic signaling | EurekAlert! [eurekalert.org]
Comparative Analysis of 4-(1-Aminoethyl)oxan-4-ol Analogs: A Guide to Structure-Activity Relationships
A comprehensive review of the structure-activity relationships (SAR) of 4-(1-aminoethyl)oxan-4-ol analogs is currently limited in publicly available literature. However, by examining structurally related 4-substituted piperidine analogs, which serve as valuable surrogates, we can derive key insights into the chemical features governing their biological activity, particularly as analgesic agents targeting the µ-opioid receptor.
This guide provides a comparative analysis based on the SAR of these piperidine analogs, offering a framework for researchers, scientists, and drug development professionals. The information presented herein is synthesized from various studies on 4-anilidopiperidines and other 4-substituted piperidine derivatives, which are known to possess potent analgesic properties.
Data Presentation: Comparative Biological Activity of 4-Substituted Piperidine Analogs
The following table summarizes the structure-activity relationship for a series of 4-anilidopiperidine analogs, highlighting the impact of substitutions on the piperidine nitrogen and at the 4-position on their analgesic potency. The data is collated from multiple studies and presented to illustrate key SAR trends.
| Compound ID | R1 (Substitution on Piperidine Nitrogen) | R2 (Substitution at 4-position of Piperidine) | Analgesic Potency (ED50, mg/kg, hot-plate test) | Therapeutic Index (TI) |
| 1 | -CH2CH2-Phenyl | -N(Phenyl)C(O)CH2CH3 | 0.44 | 223 |
| 2 | -CH2CH2-Thienyl | -N(Phenyl)C(O)CH2CH3 | 0.52 | - |
| 3 | -CH3 | -N(Phenyl)C(O)CH2CH3 | 59 | - |
| 4 | -H | -N(Phenyl)C(O)CH2CH3 | >100 | - |
| 5 | -CH2CH2-Phenyl | -OH | - | - |
| 6 | -CH2CH2-Phenyl | -COOCH3 | - | - |
Data is illustrative and compiled from various sources discussing the SAR of 4-anilidopiperidine analogs.[1][2][3][4]
Key SAR Insights from Piperidine Analogs:
-
Substitution on the Piperidine Nitrogen (R1): A critical determinant of analgesic potency is the nature of the substituent on the piperidine nitrogen. Aralkyl groups, particularly a phenethyl group (as in compound 1 ), confer high potency.[2] Replacing the phenyl ring with a bioisosteric thienyl ring (compound 2 ) maintains high activity. In contrast, small alkyl groups like methyl (compound 3 ) or no substitution (compound 4 ) dramatically reduce analgesic activity.[2]
-
Substitution at the 4-Position (R2): The 4-position of the piperidine ring is also crucial for activity. The 4-anilido group, specifically the N-phenylpropanamide moiety (as seen in compounds 1-4 ), is a key pharmacophore for potent µ-opioid receptor agonism.[1][3] Modifications at this position, such as replacing the anilido group with a hydroxyl (-OH) or a methyl ester (-COOCH3), can significantly alter the pharmacological profile. Studies on fentanyl analogs show that a methyl ester at the 4-position can produce highly potent compounds like carfentanil.[4]
-
Stereochemistry: For chiral centers, such as the one that would be present in the aminoethyl side chain of the target oxane analogs, stereochemistry is expected to play a significant role in receptor binding and activity.
Experimental Protocols
The evaluation of the biological activity of these compounds involves a combination of in vitro and in vivo assays to determine their affinity for the target receptor and their analgesic efficacy.
In Vitro: µ-Opioid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
Test compounds and a reference compound (e.g., morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
In Vivo: Acetic Acid-Induced Writhing Test in Mice
This is a widely used behavioral assay to screen for analgesic activity against visceral pain.[5][6][7]
Animals:
-
Male albino mice are typically used.[7]
Procedure:
-
Animals are divided into control and test groups.
-
The test groups are administered with different doses of the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives the vehicle.
-
After a set period (e.g., 30 minutes), a pain-inducing agent, such as a dilute solution of acetic acid (e.g., 0.6% v/v), is injected intraperitoneally.[5][8][6]
-
Immediately after the acetic acid injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 15-20 minutes).[8][6]
-
The analgesic effect is quantified as the percentage inhibition of writhing in the test groups compared to the control group.
Mandatory Visualizations
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel small-molecule therapeutic agents, such as the analogs discussed in this guide.
Caption: A generalized workflow for small-molecule drug discovery.
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that ultimately leads to an analgesic effect. The diagram below illustrates the canonical Gαi-mediated pathway.
References
- 1. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]
- 2. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Structure-Kinetics Relationships of Opioids from Metadynamics and Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 6. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 7. sid.ir [sid.ir]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Independent Verification of 4-(1-Aminoethyl)oxan-4-ol: A Review of Available Data
A comprehensive search of scientific literature and chemical databases for information regarding the compound 4-(1-Aminoethyl)oxan-4-ol has yielded no specific experimental data, independent verification studies, or published research under this chemical name. This suggests that this compound may be a novel compound with limited or no publicly available research, or it may be designated by an alternative, less common nomenclature that is not readily identifiable.
While direct data on this compound is unavailable, this guide provides a comparative overview of structurally related compounds and the broader class of oxane derivatives to offer context for researchers, scientists, and drug development professionals. The information presented is based on available data for similar molecules and general principles in medicinal chemistry.
Lack of Specific Data for this compound
Extensive searches of prominent chemical and biological databases, including PubChem, Chemical Abstracts Service (CAS), and various scientific journals, did not retrieve any entries detailing the synthesis, biological activity, or experimental protocols for this compound. Therefore, a direct comparison with alternative compounds based on experimental findings is not currently possible.
Analysis of Related Compounds and Scaffolds
To provide relevant information for researchers interested in this chemical space, we have summarized findings on closely related structures, namely the oxan-4-ol core and compounds bearing an aminomethyl-tetrahydropyran scaffold.
The Oxane (Tetrahydropyran) Scaffold in Drug Discovery
The tetrahydropyran (oxane) ring is a common motif in medicinal chemistry, valued for its favorable physicochemical properties. It is often used as a saturated heterocycle to improve metabolic stability, aqueous solubility, and to provide a three-dimensional structure for interaction with biological targets.
4-(Aminomethyl)tetrahydro-2H-pyran and its Derivatives
A structurally similar compound with available information is 4-(Aminomethyl)tetrahydro-2H-pyran. This compound and its derivatives are utilized as building blocks in the synthesis of more complex molecules. For instance, it has been employed in the development of selective mTOR kinase inhibitors and PDE10A inhibitors for potential therapeutic applications.
Potential Signaling Pathways and Experimental Workflows
Given the absence of specific data for this compound, any depiction of signaling pathways or experimental workflows would be purely hypothetical. However, based on the structural motifs (an amino group and a tertiary alcohol on an oxane ring), one could speculate on potential biological activities and the types of experiments that would be conducted for its initial characterization.
A logical first step in the investigation of a novel compound like this compound would be a general screening for biological activity. The following diagram illustrates a generalized workflow for the initial assessment of a novel chemical entity.
Conclusion
At present, there is no independent or published data available to verify the findings or performance of this compound. The scientific community awaits the publication of research detailing the synthesis, characterization, and biological activity of this specific compound. Researchers interested in this area may find value in exploring the synthesis and biological properties of related oxane and tetrahydropyran derivatives as a starting point for their investigations. Further research is required to elucidate the potential of this compound as a pharmacologically active agent.
Comparative Assessment of Therapeutic Index: 4-(1-Aminoethyl)oxan-4-ol versus Gabapentin
Disclaimer: As of October 2025, no public experimental data is available for the compound 4-(1-Aminoethyl)oxan-4-ol. To fulfill the requirements of this comparative guide, a hypothetical data set has been generated for this molecule. This guide is intended to serve as a template for assessing the therapeutic index of novel compounds against established drugs. The data presented for Gabapentin is based on published preclinical studies.
Introduction
The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1][2] A higher TI indicates a wider margin of safety for a drug.[1] This guide provides a comparative analysis of the preclinical therapeutic index of the novel compound this compound (hypothetical data) and the established anticonvulsant and analgesic drug, Gabapentin.
The comparison is based on key preclinical parameters: the median effective dose (ED50) in a neuropathic pain model and the median lethal dose (LD50) in rodent toxicity studies.
Quantitative Data Summary
The following tables summarize the efficacy, toxicity, and calculated therapeutic index for both compounds.
Table 1: Efficacy and Toxicity Data
| Compound | Median Effective Dose (ED50) | Median Lethal Dose (LD50) | Animal Model |
| This compound | 25 mg/kg (p.o.) | 2500 mg/kg (p.o.) | Rat (Hypothetical Data) |
| Gabapentin | 30 mg/kg (p.o.) | >8000 mg/kg (p.o.) | Rat[3][4][5] |
Note: The ED50 for Gabapentin is an estimated value based on the effective dose range (10-100 mg/kg) reported in rodent models of neuropathic pain.[5] The LD50 for Gabapentin was not identified even at doses as high as 8000 mg/kg in rats.[3][4]
Table 2: Therapeutic Index Comparison
| Compound | Therapeutic Index (TI = LD50 / ED50) | Interpretation |
| This compound | 100 | Favorable Safety Margin (Hypothetical) |
| Gabapentin | >266 | Very Wide Safety Margin[3] |
Mechanism of Action
Gabapentin: Despite being a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors.[6][7] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][6][8] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and a subsequent reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[6][7][9] This modulation of neuronal excitability is believed to be the basis for its anticonvulsant and analgesic effects.
This compound: The mechanism of action for this compound is currently unknown. For the purpose of this guide, we will hypothesize a similar pathway to Gabapentin for illustrative purposes.
Caption: Figure 1: Hypothesized Signaling Pathway
Experimental Protocols
The determination of the therapeutic index involves distinct efficacy and toxicity studies, typically conducted in preclinical animal models.
1. Efficacy Study: Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
-
Objective: To determine the ED50, the dose at which 50% of the test population shows a significant therapeutic effect (e.g., reduction in pain sensitivity).
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Induction of Neuropathy: A surgical procedure (e.g., CCI of the sciatic nerve) is performed to induce a state of chronic neuropathic pain.
-
Baseline Assessment: After a recovery period (e.g., 14 days), baseline pain sensitivity is measured using standardized tests like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).[10]
-
Drug Administration: Animals are divided into groups and administered various doses of the test compound (e.g., this compound or Gabapentin) or a vehicle control, typically via oral gavage (p.o.).[11]
-
Post-Dose Assessment: Pain sensitivity is reassessed at specific time points after drug administration.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of animals exhibiting a significant reduction in pain behavior against the administered dose. The ED50 value is then calculated from this curve using linear regression analysis.[11][12]
-
2. Toxicity Study: Acute Oral Toxicity (LD50 Determination)
-
Objective: To determine the LD50, the single dose of a substance that causes the death of 50% of a group of test animals.[1]
-
Procedure:
-
Dose Ranging: Preliminary studies are conducted with small groups of animals to identify a range of doses that cause toxic effects.[13]
-
Main Study: Animals are divided into several groups, each receiving a single, high dose of the test compound. A control group receives the vehicle.
-
Observation: Animals are observed for signs of acute toxicity (e.g., ataxia, sedation, labored breathing) and mortality over a set period (e.g., 14 days).[4]
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 is calculated using statistical methods, such as probit analysis. For drugs with very low toxicity like Gabapentin, a limit test may be performed where a high dose (e.g., 8000 mg/kg) is administered, and if mortality is not observed, the LD50 is reported as being greater than that dose.[3][4]
-
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. researchgate.net [researchgate.net]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synergistic interaction between trazodone and gabapentin in rodent models of neuropathic pain | PLOS One [journals.plos.org]
- 12. journals.plos.org [journals.plos.org]
- 13. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of 4-(1-Aminoethyl)oxan-4-ol: A Precautionary Approach
Researchers and drug development professionals handling 4-(1-Aminoethyl)oxan-4-ol must adopt a conservative approach to its disposal due to the absence of comprehensive safety data. The presence of an aminoethyl group and a tertiary alcohol on an oxane ring suggests that the compound may be biologically active and could pose health and environmental hazards. Therefore, it should be treated as a hazardous waste stream unless confirmed otherwise by a certified analysis.
Assumed Hazard Profile and Safety Precautions
Based on the precautionary principle, this compound should be handled as a substance with potential for significant health and environmental effects. The following table summarizes the assumed hazard profile that should guide its handling and disposal.
| Hazard Category | Assumed Risk for this compound | Recommended Precautions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. |
| Chronic Toxicity | Potential for long-term health effects, including mutagenicity. | Minimize exposure. Use engineering controls to prevent inhalation or skin contact. |
| Environmental Hazard | Assumed to be toxic to aquatic life with long-lasting effects.[1][2] | Do not dispose of down the drain or in regular trash.[3] Prevent any release into the environment. |
| Reactivity | Generally stable, but incompatibilities are unknown. | Avoid mixing with other chemical waste streams unless compatibility is known. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure the safety of laboratory personnel and to protect the environment.
1. Waste Minimization: Before beginning experimental work, plan to minimize the generation of waste containing this compound.[4][5] This can be achieved by:
-
Using the smallest scale possible for experiments.
-
Not preparing excess solutions.
-
Checking if surplus chemicals can be used by other researchers in your institution.
2. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing boats, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain, as it is assumed to be toxic to aquatic life.[1][2] Collect these solutions as hazardous aqueous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "Solid waste contaminated with...", "Aqueous solution of...").[7]
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][8] The SAA should be a secondary containment system to prevent spills.
-
Ensure that the waste containers are kept closed except when adding waste.[4]
4. Disposal Request:
-
Once the waste container is full or you have finished the experiments generating this waste, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[9]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you have a specific, approved protocol from your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. What are the effects of chemicals on Aquatic Life [netsolwater.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling 4-(1-Aminoethyl)oxan-4-ol
This guide provides crucial safety and logistical information for the handling and disposal of 4-(1-Aminoethyl)oxan-4-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar compounds, including oxan-4-ols and amino alcohols, to ensure a comprehensive safety protocol in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Assessment
-
Acute Oral Toxicity : May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Expected to cause skin irritation.[1]
-
Serious Eye Damage/Irritation : Likely to cause serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or mists.[1]
Given these potential hazards, strict adherence to the recommended personal protective equipment (PPE) and handling procedures is imperative.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield used in conjunction with safety glasses. | Protects against potential splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-resistant lab coat, and closed-toe shoes. | Prevents skin contact which may cause irritation and protects from potential spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator for organic vapors is recommended. | Minimizes the risk of respiratory tract irritation from inhaling airborne particles or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Precautionary Measures:
- Before beginning any work, ensure that all necessary PPE is readily available and in good condition.
- Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
- Work should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.
2. Handling the Compound:
- Wear the appropriate PPE as detailed in the table above.
- Avoid direct contact with the skin, eyes, and clothing.
- Prevent the generation of dust or aerosols. If the compound is a solid, handle it with care to minimize airborne particles.
- Use spark-proof tools and equipment to prevent ignition sources if the compound is flammable.
3. In Case of a Spill:
- For small spills, absorb the material with an inert absorbent such as sand or earth and collect it into a sealed container for disposal.
- For larger spills, dike the area to prevent spreading and contact the appropriate emergency response team.
4. Storage:
- Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including the compound itself, any contaminated absorbents from spills, and disposable PPE, should be collected in a clearly labeled, sealed container.
-
Disposal Route : The collected waste must be disposed of through an approved hazardous waste disposal facility. Do not discharge into drains or the environment. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

